(R)-Malt1-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C19H17F3N8O2S |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
1-[7-[(1R)-1-methoxyethyl]-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)-3-pyridinyl]urea |
InChI |
InChI=1S/C19H17F3N8O2S/c1-9(32-3)14-13(8-24-17-15(14)27-10(2)33-17)29-18(31)28-11-6-12(19(20,21)22)16(23-7-11)30-25-4-5-26-30/h4-9H,1-3H3,(H2,28,29,31)/t9-/m1/s1 |
Clé InChI |
UVUPDKHEDALPJC-SECBINFHSA-N |
SMILES isomérique |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)[C@@H](C)OC |
SMILES canonique |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)C(C)OC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (R)-Malt1-IN-7 in the NF-κB Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a detailed overview of the mechanism of action for MALT1 inhibitors, with a focus on covalent inhibitors like (R)-Malt1-IN-7, in the context of the NF-κB signaling pathway. It is intended to serve as a technical resource for understanding the therapeutic rationale and experimental methodologies for evaluating such compounds.
Introduction: MALT1 as a Therapeutic Target
The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the immune response, inflammation, and cell survival. Its dysregulation is a hallmark of various diseases, including autoimmune disorders and particularly certain B-cell lymphomas. A key mediator in the canonical NF-κB pathway is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a unique paracaspase, a cysteine protease with an arginine-specific cleavage activity, that also functions as a critical scaffold protein. This dual functionality makes MALT1 an attractive therapeutic target.[1][2]
Constitutive activation of the NF-κB pathway is a characteristic of the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), rendering these cancers dependent on MALT1 activity for survival.[1] Consequently, the development of MALT1 inhibitors has emerged as a promising therapeutic strategy. This compound is a potent, small-molecule inhibitor of MALT1. While detailed public data on this compound is limited, its structure suggests it belongs to a class of covalent inhibitors that irreversibly bind to the active site of the MALT1 protease. This guide will elucidate the mechanism of action of such inhibitors within the NF-κB pathway.
The NF-κB Signaling Pathway and the Pivotal Role of MALT1
The canonical NF-κB pathway is initiated by a wide array of stimuli, including signals from the B-cell receptor (BCR) and T-cell receptor (TCR). A central event in this pathway is the formation of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[3]
The Dual Function of MALT1
Within the CBM complex, MALT1 serves two distinct and critical functions:
-
Scaffolding Function: MALT1 acts as a scaffold to recruit the E3 ubiquitin ligase TRAF6. This recruitment is essential for the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB), targeting it for proteasomal degradation and allowing NF-κB to translocate to the nucleus.[3]
-
Protease Function: Upon CBM complex formation, MALT1 is activated as a protease. It cleaves several negative regulators of the NF-κB pathway, thereby amplifying and sustaining the signal. This proteolytic activity is a key driver of the constitutive NF-κB signaling observed in ABC-DLBCL.[1][4]
Mechanism of Action of this compound
This compound, as a covalent inhibitor, is designed to form an irreversible bond with a nucleophilic residue, typically the catalytic cysteine (Cys464), in the active site of the MALT1 protease. This covalent modification permanently inactivates the enzyme, blocking its proteolytic function.
Inhibition of MALT1 Substrate Cleavage
The primary mechanism of action of this compound is the prevention of the cleavage of MALT1's natural substrates. Key substrates include:
-
A20 (TNFAIP3): A deubiquitinating enzyme that acts as a negative feedback regulator of NF-κB signaling. MALT1-mediated cleavage inactivates A20, thus promoting sustained NF-κB activity. Inhibition of MALT1 preserves A20 function, dampening the NF-κB response.
-
CYLD: Another deubiquitinating enzyme that negatively regulates the NF-κB pathway. Its cleavage by MALT1 also contributes to prolonged signaling.
-
RelB: An NF-κB family member that can act as a negative regulator of the canonical pathway. MALT1-dependent cleavage of RelB leads to its degradation, and inhibiting this process can suppress NF-κB activation.[5]
-
BCL10: A core component of the CBM complex, BCL10 is also a substrate of MALT1. While the full consequences are still being elucidated, its cleavage is thought to modulate CBM signal termination.[3]
-
HOIL-1: A component of the linear ubiquitin chain assembly complex (LUBAC), which is involved in NF-κB activation.
-
Regnase-1 and Roquin: RNA-binding proteins that promote the degradation of mRNAs encoding inflammatory cytokines. Their cleavage by MALT1 stabilizes these transcripts.
Quantitative Analysis of MALT1 Inhibition
While specific quantitative data for this compound are not widely available in peer-reviewed literature, the potency of covalent MALT1 inhibitors is typically characterized by several parameters. The following table provides illustrative data for other well-characterized MALT1 inhibitors to exemplify the expected potency.
| Parameter | Description | Example Compound | Value | Cell Line/Assay | Reference |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% in a biochemical assay. | MI-2 | ~1 µM | LZ-MALT1 biochemical assay | [6] |
| kinact/KI | Second-order rate constant of enzyme inactivation, the primary measure of potency for irreversible inhibitors. | Compound 3 | 1.1 x 106 M-1s-1 | LZ-MALT1 biochemical assay | [7] |
| GI50 | Concentration of inhibitor required to reduce cell growth by 50%. | MI-2 | 0.2-0.5 µM | ABC-DLBCL cell lines | [6] |
| GI50 | Concentration of inhibitor required to reduce cell growth by 50%. | Compound 3 | 87 ± 6 nM | OCI-Ly3 |
This table presents example data for illustrative purposes.
Experimental Protocols for Characterizing this compound
The following protocols describe standard methods for characterizing a covalent MALT1 inhibitor.
Biochemical MALT1 Protease Activity Assay
This assay directly measures the enzymatic activity of recombinant MALT1 and its inhibition.
Principle: A fluorogenic peptide substrate containing the MALT1 cleavage sequence is incubated with recombinant MALT1. Cleavage of the substrate releases a fluorophore, which can be quantified.
Methodology:
-
Recombinant MALT1: Use a purified, active form of MALT1, often a construct fused to a leucine zipper (LZ-MALT1) to promote dimerization and activation.
-
Substrate: A common substrate is Ac-LRSR-AMC, where AMC (7-amino-4-methylcoumarin) is the fluorophore.
-
Assay Buffer: Typically contains HEPES, NaCl, DTT, and a kosmotropic salt like sodium citrate to enhance MALT1 activity.
-
Procedure: a. Pre-incubate recombinant MALT1 with varying concentrations of this compound for different time points (to assess time-dependent inactivation). b. Initiate the reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: For irreversible inhibitors, calculate the second-order rate constant of inactivation (kinact/KI) by plotting the observed rate constant (kobs) against the inhibitor concentration.
Cell-Based MALT1 Target Engagement Assay
This assay confirms that the inhibitor can enter cells and engage with its target.
Principle: A reporter system, such as a split-luciferase (e.g., GloSensor), is engineered with a MALT1 cleavage site. MALT1 activity in the cell cleaves the reporter, leading to a luminescent signal.
Methodology:
-
Cell Line: Use a cell line that expresses the MALT1-GloSensor reporter, such as Raji lymphoma cells.
-
Stimulation: Induce MALT1 activity using PMA and ionomycin.
-
Procedure: a. Pre-treat the reporter cells with varying concentrations of this compound. b. Stimulate the cells with PMA/ionomycin. c. Add the luciferase substrate and measure luminescence.
-
Data Analysis: Plot luminescence against inhibitor concentration to determine the cellular IC50.
Western Blot Analysis of MALT1 Substrate Cleavage
This method provides direct evidence of MALT1 inhibition in a cellular context.
Methodology:
-
Cell Lines: Use MALT1-dependent ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3) which have constitutive MALT1 activity.
-
Treatment: Treat cells with this compound for various times and concentrations.
-
Lysis and Western Blotting: a. Lyse the cells and prepare protein extracts. b. Separate proteins by SDS-PAGE and transfer to a membrane. c. Probe with antibodies specific for MALT1 substrates (e.g., A20, CYLD, RelB, BCL10) that can distinguish between the full-length and cleaved forms.
-
Analysis: Observe a dose-dependent decrease in the cleaved form and an increase in the full-length form of the substrates in the presence of the inhibitor.
NF-κB Reporter Assay
This assay measures the downstream functional consequence of MALT1 inhibition on NF-κB transcriptional activity.
Methodology:
-
Reporter Construct: Transfect cells (e.g., HBL-1 or HEK293T) with a plasmid containing a luciferase gene under the control of an NF-κB response element.[6]
-
Procedure: a. Treat the transfected cells with this compound. b. If necessary, stimulate the NF-κB pathway (e.g., with PMA/ionomycin in non-ABC-DLBCL cells). c. Lyse the cells and measure luciferase activity.
-
Analysis: A reduction in luciferase activity indicates inhibition of the NF-κB pathway.
Cell Viability and Proliferation Assays
These assays determine the phenotypic outcome of MALT1 inhibition on cancer cells.
Methodology:
-
Cell Lines: Use a panel of MALT1-dependent (ABC-DLBCL) and MALT1-independent (GCB-DLBCL) cell lines.
-
Assays:
-
Viability: Use an ATP-based assay (e.g., CellTiter-Glo) to measure metabolic activity.
-
Proliferation: Use a dye dilution assay (e.g., CFSE) or cell counting.
-
Apoptosis: Use Annexin V/PI staining followed by flow cytometry.
-
-
Procedure: Treat cells with a dose range of this compound for 48-72 hours and perform the respective assays.
-
Analysis: Calculate the GI50 (for proliferation) or EC50 (for viability) and demonstrate selective killing of MALT1-dependent cell lines.
Conclusion
This compound is a potent inhibitor of the MALT1 paracaspase. Its mechanism of action is centered on the covalent and irreversible inactivation of MALT1's proteolytic activity. This prevents the cleavage and inactivation of key negative regulators of the NF-κB pathway, such as A20 and RelB. The net effect is the suppression of the constitutive NF-κB signaling that is essential for the survival and proliferation of certain cancer cells, particularly the ABC subtype of DLBCL. The technical guide provided here outlines the key molecular interactions and the experimental framework necessary to fully characterize the activity and therapeutic potential of covalent MALT1 inhibitors like this compound. Further studies are required to elucidate the specific quantitative pharmacology and full preclinical profile of this particular compound.
References
- 1. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autocleavage of the paracaspase MALT1 at Arg-781 attenuates NF-κB signaling and regulates the growth of activated B-cell like diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of MALT1 Inhibitors for Drug Development Professionals
Disclaimer: Due to the limited publicly available information on the specific MALT1 inhibitor, (R)-Malt1-IN-7, this guide will provide a comprehensive overview of the discovery and synthesis pathways of representative MALT1 inhibitors. The methodologies and data presented are based on well-characterized compounds from the scientific literature and are intended to serve as a technical guide for researchers, scientists, and drug development professionals in the field.
Introduction to MALT1 as a Therapeutic Target
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of NF-κB signaling, a pathway crucial for the proliferation and survival of certain cancer cells, particularly Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][2] MALT1 possesses both scaffolding and proteolytic (paracaspase) functions.[3][4] Its protease activity, which cleaves and inactivates negative regulators of the NF-κB pathway, has emerged as a compelling therapeutic target.[5][6] Inhibition of MALT1's enzymatic function can selectively induce apoptosis in MALT1-dependent cancer cells, making it a promising strategy for the development of targeted cancer therapies.[2][7]
Discovery of Representative MALT1 Inhibitors
The discovery of MALT1 inhibitors has largely been driven by high-throughput screening of small molecule libraries and structure-based drug design.
MI-2: Fontan et al. reported the discovery of MI-2, a potent and irreversible MALT1 inhibitor, through a high-throughput screen utilizing a MALT1 activity assay.[6] This compound demonstrated selective growth inhibition of MALT1-dependent ABC-DLBCL cell lines.[8]
Z-VRPR-fmk: This tetrapeptide-based inhibitor, Z-Val-Arg-Pro-Arg-fluoromethylketone, was developed as a specific and irreversible inhibitor of MALT1's paracaspase activity.[9][10] Its design is based on the substrate specificity of MALT1.
Thioxo-dihydrothiazolo-pyrimidin-one Scaffold: A 2024 study by Liang et al. described the discovery of a novel class of MALT1 inhibitors featuring a "2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one" scaffold through structure-based drug design. The lead compound from this series, 10m , demonstrated potent and covalent inhibition of MALT1.[5]
Synthesis Pathways of Representative MALT1 Inhibitors
While the specific synthesis of this compound is not detailed in the public domain, the general approaches for synthesizing similar small molecule inhibitors involve multi-step organic synthesis.
Synthesis of MI-2 Analogues: A study on the structure-activity relationship of MI-2 analogues outlines a synthetic approach involving the creation of focused compound libraries. This process typically involves the modification of different parts of the MI-2 chemical structure to optimize its inhibitory activity.[11] The core structure of MI-2 is 2-Chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl]phenyl]acetamide.
Synthesis of Thioxo-dihydrothiazolo-pyrimidin-one Inhibitors: The synthesis of this novel class of inhibitors involves a multi-step reaction sequence to construct the core scaffold, followed by the addition of various substituents to explore structure-activity relationships.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for representative MALT1 inhibitors.
| Inhibitor | Target | IC50 (Biochemical Assay) | Reference |
| MI-2 | MALT1 | 5.84 µM | [8] |
| 10m | MALT1 | 1.7 µM | [5] |
| Inhibitor | Cell Line | GI50 (Cell Growth Inhibition) | Reference |
| MI-2 | HBL-1 | 0.2 µM | [8] |
| MI-2 | TMD8 | 0.5 µM | [8] |
| MI-2 | OCI-Ly3 | 0.4 µM | [8] |
| MI-2 | OCI-Ly10 | 0.4 µM | [8] |
| Z-VRPR-fmk | OCI-Ly3, OCI-Ly10, HBL-1 | Significant viability reduction at 50 µM | [12] |
| 10m | HBL1 | 1.5 µM | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MALT1 Biochemical Assay
This assay measures the direct inhibitory effect of a compound on the proteolytic activity of recombinant MALT1 enzyme.
Materials:
-
Recombinant full-length wild-type MALT1
-
Fluorogenic substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% (w/v) Saccharose, 0.1% (w/v) CHAPS, 1 M Sodium citrate, 10 mM DTT)[13]
-
Test compounds and positive control (e.g., Z-VRPR-fmk)
-
384-well microtiter plates
-
Fluorescent plate reader (Excitation/Emission: 360/465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add recombinant MALT1 enzyme to the wells of the microtiter plate.
-
Add the test compounds to the respective wells and incubate for a defined period.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence at two different time points to account for compound autofluorescence.
-
Calculate the percent inhibition relative to a positive control (e.g., 300 nM Z-VRPR-fmk) and a negative control (buffer only).[1]
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.[1]
Cellular Proliferation Assay (MTT or CellTiter-Glo)
This assay assesses the effect of MALT1 inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3, OCI-Ly10)
-
Complete cell culture medium
-
Test compounds
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
96-well plates
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)
Procedure:
-
Seed the DLBCL cells in a 96-well plate at a density of 10^6 cells/ml.[14]
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 7 days).[12]
-
For the MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure the absorbance.
-
For the CellTiter-Glo assay, add the reagent and measure the luminescence, which correlates with the amount of ATP and thus cell viability.[1]
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[8]
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis in cells treated with MALT1 inhibitors.
Materials:
-
DLBCL cell lines
-
Test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat the DLBCL cells with the test compound at the desired concentrations for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).[12]
Signaling Pathway and Experimental Workflow Diagrams
MALT1 Signaling Pathway in B-Cell Lymphoma
Caption: MALT1 signaling cascade leading to NF-κB activation.
Experimental Workflow for MALT1 Inhibitor Evaluation
Caption: Preclinical evaluation workflow for MALT1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 14. rupress.org [rupress.org]
(R)-Malt1-IN-7: An In-Depth Technical Guide to a Selective MALT1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Malt1-IN-7 is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a crucial mediator in the activation of NF-κB signaling downstream of antigen receptors, playing a pivotal role in the proliferation and survival of lymphocytes. Its aberrant activation is a hallmark of certain B-cell lymphomas, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Introduction: The Role of MALT1 in Lymphocyte Signaling
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a unique paracaspase that functions as both a scaffold protein and a protease.[1] Upon T-cell or B-cell receptor stimulation, MALT1 forms the CARD11-BCL10-MALT1 (CBM) signalosome complex.[2] This complex is essential for the activation of the canonical NF-κB pathway, a critical signaling cascade for lymphocyte activation, proliferation, and survival.
The protease activity of MALT1 is central to its function. It cleaves and inactivates several negative regulators of the NF-κB pathway, including A20, CYLD, and RelB, thereby amplifying and sustaining NF-κB signaling.[3][4] In certain malignancies, particularly ABC-DLBCL, chronic B-cell receptor signaling leads to constitutive MALT1 activation, driving oncogenic NF-κB activity and tumor cell survival.[2] This dependency on MALT1 makes its selective inhibition a promising therapeutic strategy.
This compound: A Selective MALT1 Protease Inhibitor
This compound is a small molecule inhibitor designed to selectively target the proteolytic activity of MALT1. While specific quantitative data such as IC50 and EC50 values for this compound are not publicly available in the reviewed literature, its characterization as a potent MALT1 protease inhibitor suggests it demonstrates significant activity in biochemical and cellular assays. The following sections detail the typical experimental protocols used to evaluate such inhibitors.
Quantitative Data
While specific data for this compound is not available, the following tables illustrate how quantitative data for a selective MALT1 inhibitor would be presented.
Table 1: Biochemical Activity of a Representative MALT1 Inhibitor
| Assay Type | Target | Substrate | IC50 (nM) |
| Fluorogenic Cleavage Assay | Human MALT1 | Ac-LRSR-AMC | Data not available for this compound |
| FRET-based Protease Assay | Human MALT1 | Custom FRET peptide | Data not available for this compound |
Table 2: Cellular Activity of a Representative MALT1 Inhibitor
| Cell Line | Cell Type | Assay Type | EC50 (nM) |
| OCI-Ly3 | ABC-DLBCL | Cell Viability (MTT) | Data not available for this compound |
| TMD8 | ABC-DLBCL | Cell Viability (MTT) | Data not available for this compound |
| HBL-1 | ABC-DLBCL | IL-10 Secretion Inhibition | Data not available for this compound |
| Jurkat | T-cell Leukemia | IL-2 Secretion Inhibition | Data not available for this compound |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize selective MALT1 protease inhibitors like this compound.
MALT1 Protease Biochemical Assay (Fluorogenic Cleavage Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
Materials:
-
Recombinant human MALT1 protein
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100
-
This compound or other test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of recombinant MALT1 protein (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 60 minutes.
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular MALT1 Activity Assay (Western Blot for Substrate Cleavage)
This assay assesses the ability of an inhibitor to block MALT1 protease activity within a cellular context by measuring the cleavage of a known MALT1 substrate, such as CYLD.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3, TMD8)
-
This compound or other test compounds
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-CYLD, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed ABC-DLBCL cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 24 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYLD antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
The inhibition of MALT1 activity is determined by the reduction in the cleaved CYLD fragment and an increase in the full-length protein.
Cell Viability Assay (MTT Assay)
This assay evaluates the effect of MALT1 inhibition on the proliferation and viability of MALT1-dependent cancer cells.
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8) and a MALT1-independent cell line (e.g., a GCB-DLBCL line) as a control for selectivity.
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of viable cells relative to the DMSO-treated control and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to MALT1 inhibition.
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating a MALT1 Inhibitor.
Conclusion
References
- 1. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Malt1-IN-7: A Technical Guide to its Role in Immunomodulation and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in both oncology and immunology. As a key mediator in the nuclear factor-κB (NF-κB) signaling pathway, its proteolytic activity is implicated in the survival and proliferation of certain cancer cells and in the regulation of immune responses. While specific preclinical data for the inhibitor (R)-Malt1-IN-7 is not extensively available in the public domain, this guide will provide a comprehensive overview of the role of MALT1 inhibition in immunomodulation and cancer therapy, using the well-characterized MALT1 inhibitor MI-2 as a representative molecule to illustrate the principles of MALT1-targeted therapy. This document will detail the underlying signaling pathways, present quantitative data from preclinical studies, and provide detailed experimental protocols relevant to the evaluation of MALT1 inhibitors.
Introduction to MALT1 and its Role in Disease
MALT1 is a unique paracaspase that functions as both a scaffold protein and a cysteine protease.[1] It is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors on B and T cells, leading to the activation of the NF-κB pathway.[1] Dysregulation of MALT1 activity is a hallmark of several lymphoid malignancies, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where chronic B-cell receptor signaling drives constitutive MALT1 activation and subsequent NF-κB-dependent cell survival.[1][2]
Beyond its role in cancer, MALT1 is a key regulator of immune responses. It is involved in the activation and differentiation of various immune cells.[3] Notably, MALT1 activity is critical for the function of regulatory T cells (Tregs), which play a central role in maintaining immune homeostasis and preventing autoimmunity.[3] This dual role in both cancer cell survival and immune regulation makes MALT1 an attractive target for therapeutic intervention.
The MALT1 Signaling Pathway
The canonical MALT1 signaling pathway is initiated by antigen receptor stimulation, leading to the formation of the CBM complex. This complex then recruits downstream signaling molecules, ultimately leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This releases NF-κB transcription factors to translocate to the nucleus and activate the expression of genes involved in cell survival, proliferation, and inflammation. The proteolytic activity of MALT1 amplifies this signaling by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and CYLD.[2][4]
References
- 1. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
The Downstream Signaling Effects of MALT1 Inhibition in Lymphocytes: A Technical Guide
Disclaimer: This document focuses on the well-characterized MALT1 inhibitor, MI-2 , as a representative compound to illustrate the downstream signaling effects of MALT1 inhibition in lymphocytes. At the time of writing, specific quantitative data for "(R)-Malt1-IN-7" was not publicly available. The data and protocols presented herein are based on published studies involving MI-2 and other relevant MALT1 inhibitors.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in lymphocytes, functioning as both a scaffold protein and a cysteine protease. It plays a pivotal role in the activation of nuclear factor-κB (NF-κB) signaling downstream of antigen receptor engagement in both T and B cells. The proteolytic activity of MALT1 is essential for the cleavage and inactivation of several negative regulators of NF-κB signaling, thereby amplifying and sustaining the immune response. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas, making it an attractive therapeutic target. This guide provides an in-depth overview of the downstream effects of MALT1 inhibition in lymphocytes, with a focus on the irreversible inhibitor MI-2.
MALT1 Signaling Pathway in Lymphocytes
Upon T-cell receptor (TCR) or B-cell receptor (BCR) stimulation, a signaling cascade is initiated that leads to the formation of the CARMA1-BCL10-MALT1 (CBM) complex. Within this complex, MALT1's protease activity is unleashed, leading to the cleavage of several key substrates. This proteolytic activity is crucial for the full activation of the canonical NF-κB pathway, which promotes lymphocyte proliferation, survival, and cytokine production.
Quantitative Effects of MI-2 on Lymphocytes
The following tables summarize the quantitative data on the effects of the MALT1 inhibitor MI-2 on various lymphocyte functions, primarily in the context of B-cell lymphoma cell lines which serve as a model for constitutive MALT1 activity.
Table 1: Inhibitory Activity of MI-2
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MALT1 protease activity) | 5.84 µM | In vitro enzyme assay | [1] |
| GI50 (Cell Proliferation) | |||
| HBL-1 (ABC-DLBCL) | 0.2 µM | Cell-based assay | [2][3] |
| TMD8 (ABC-DLBCL) | 0.5 µM | Cell-based assay | [2][3] |
| OCI-Ly3 (ABC-DLBCL) | 0.4 µM | Cell-based assay | [2][3] |
| OCI-Ly10 (ABC-DLBCL) | 0.4 µM | Cell-based assay | [2][3] |
Table 2: Effects of MI-2 on NF-κB Signaling
| Parameter | Effect | Concentration | Time | Cell Line | Reference |
| NF-κB Reporter Activity | 20% reduction | GI50 | 8 hours | HBL-1 | [2] |
| 50% reduction | GI50 | 24 hours | HBL-1 | [2] | |
| Nuclear c-REL | Reduction | 200 nM | 24 hours | HBL-1 | [2] |
| Reduction | 500 nM | 24 hours | TMD8 | [2] | |
| Nuclear p65 | No significant change | 200 nM / 500 nM | 24 hours | HBL-1, TMD8 | [2] |
Table 3: Effects of MI-2 on Cell Fate
| Parameter | Effect | Concentration | Time | Cell Line | Reference |
| Apoptosis (Annexin V+) | Dose-dependent increase | 0.125-8µM | 48 hours | Primary CLL cells | [4] |
| Significant increase | GI25 and GI50 | 48-336 hours | HBL-1, TMD8 | [2] | |
| Cell Proliferation (CFSE) | Delayed dilution | Not specified | 48-96 hours | HBL-1 | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize the effects of MALT1 inhibitors like MI-2.
Cell Viability/Proliferation Assay (MTT or ATP-based)
This assay quantifies the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate lymphoma cell lines (e.g., HBL-1, TMD8) in 96-well plates at a density of 1 x 106 cells/mL.
-
Treatment: Add serial dilutions of MI-2 (e.g., 0.125-8 µM) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for 48-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
ATP-based (e.g., CellTiter-Glo): Add the reagent to the wells, incubate, and measure luminescence using a plate reader.
-
MTT: Add MTT solution, incubate to allow for formazan crystal formation, solubilize the crystals, and measure absorbance.
-
-
Data Analysis: Normalize the readings to the vehicle control and calculate the GI50 (the concentration that inhibits cell growth by 50%) using non-linear regression.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with MI-2 at desired concentrations (e.g., GI25 and GI50) for various time points (e.g., 24, 48, 72 hours).
-
Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI/DAPI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Western Blot for MALT1 Substrate Cleavage
This technique is used to detect the cleavage of MALT1 substrates like BCL10, CYLD, and RelB.
-
Cell Lysis: Treat cells with MI-2 for the desired time and concentration. To visualize cleavage products that are normally degraded, pre-treat with a proteasome inhibitor like MG-132 (5 µM) for 1-2 hours before lysis[2]. Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the full-length and/or cleaved forms of MALT1 substrates (e.g., BCL10, CYLD, RelB). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) reagent.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Transfect cells (e.g., HBL-1) with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with MI-2 or vehicle.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a fold change relative to the untreated control.
Downstream Signaling Consequences of MALT1 Inhibition
Inhibition of MALT1's proteolytic activity by compounds like MI-2 has several key downstream consequences in lymphocytes:
-
Inhibition of NF-κB Activation: MI-2 treatment leads to a reduction in NF-κB reporter activity and prevents the nuclear translocation of the NF-κB subunit c-REL in ABC-DLBCL cell lines[2]. This is a direct consequence of the inability of MALT1 to cleave and inactivate negative regulators of the NF-κB pathway.
-
Suppression of Lymphocyte Proliferation: By blocking NF-κB signaling, MALT1 inhibitors suppress the expression of genes required for cell cycle progression and proliferation. This is evidenced by the potent anti-proliferative effects of MI-2 on MALT1-dependent lymphoma cell lines[2][3].
-
Induction of Apoptosis: Constitutive NF-κB activity in certain lymphomas promotes cell survival by upregulating anti-apoptotic proteins. Inhibition of MALT1 disrupts this pro-survival signaling, leading to the induction of apoptosis[2][4].
-
Modulation of Cytokine Production: MALT1 activity is crucial for the production of cytokines such as IL-2 in T cells and IL-6 and IL-10 in B-cell lymphomas. Inhibition of MALT1 can therefore modulate the cytokine milieu.
Conclusion
MALT1 is a critical mediator of lymphocyte activation and survival, and its proteolytic activity represents a key regulatory node in the NF-κB signaling pathway. The use of specific inhibitors, such as MI-2, has provided valuable insights into the downstream consequences of blocking MALT1 function. These inhibitors effectively suppress the proliferation of MALT1-dependent lymphocytes and induce apoptosis by attenuating NF-κB signaling. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the therapeutic potential of MALT1 inhibition in lymphomas and autoimmune diseases. Future studies will likely focus on the development of next-generation MALT1 inhibitors with improved potency and selectivity, as well as exploring their efficacy in combination with other targeted therapies.
References
Investigating the Paracaspase Activity of MALT1 with (R)-Malt1-IN-7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the paracaspase MALT1, a key regulator of lymphocyte activation, and the investigation of its enzymatic activity using the specific inhibitor (R)-Malt1-IN-7. This document details the critical signaling pathways involving MALT1, outlines experimental protocols for assessing its activity, and presents quantitative data on MALT1 inhibitors.
Introduction to MALT1 Paracaspase
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique intracellular enzyme with a caspase-like domain, classifying it as a paracaspase.[1] It is a crucial mediator in the activation of NF-κB signaling downstream of antigen receptors in lymphocytes.[1][2] MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which acts as a molecular bridge between cell surface receptor engagement and downstream cellular responses essential for immunity.[3][4]
The aberrant activity of MALT1 is implicated in various pathological conditions, including certain types of lymphomas and autoimmune diseases.[5] This has made MALT1 an attractive therapeutic target for the development of novel inhibitors.[5][6] MALT1 possesses both scaffolding and proteolytic functions.[7] Its protease activity is arginine-specific and plays a critical role in amplifying and sustaining NF-κB signaling by cleaving and inactivating negative regulators of this pathway.[4][7]
This compound is a potent and specific inhibitor of MALT1 protease activity, serving as a valuable chemical tool for dissecting the enzymatic function of MALT1 in cellular signaling and for exploring its therapeutic potential.[8][9] This guide will delve into the technical aspects of investigating MALT1's paracaspase activity with a focus on methodologies involving inhibitors like this compound.
MALT1 Signaling Pathways
MALT1 is a key player in signaling pathways that are fundamental for the activation, proliferation, and survival of lymphocytes. Its activity is tightly regulated and integrated into a complex network of protein-protein interactions.
The CBM Signalosome and NF-κB Activation
Upon antigen receptor stimulation in T and B cells, a series of phosphorylation events leads to the formation of the CBM complex, composed of CARD11 (also known as CARMA1), BCL10, and MALT1.[3][4] This complex serves as a scaffold to recruit downstream signaling molecules, including the E3 ubiquitin ligase TRAF6.[10] TRAF6, in turn, catalyzes the K63-linked polyubiquitination of several target proteins, including itself and BCL10, leading to the recruitment and activation of the IκB kinase (IKK) complex.[11] The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This allows NF-κB transcription factors (e.g., RelA/p50) to translocate to the nucleus and initiate the transcription of genes crucial for the immune response.[12]
The paracaspase activity of MALT1 further amplifies this signaling cascade. MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 (TNFAIP3) and RelB.[7][13] By removing these inhibitory brakes, MALT1 ensures a robust and sustained NF-κB response.
Caption: CBM Signalosome and NF-κB Activation Pathway.
MALT1 Substrates and Downstream Effects
The proteolytic activity of MALT1 targets a range of substrates, leading to diverse downstream cellular effects beyond NF-κB activation.[14][15] The cleavage of these substrates fine-tunes the immune response.
-
A20 (TNFAIP3): A ubiquitin-editing enzyme that acts as a negative regulator of NF-κB signaling. MALT1-mediated cleavage of A20 removes this inhibition.[6]
-
BCL10: A core component of the CBM complex. MALT1 can cleave BCL10, which is thought to be a feedback mechanism to modulate signal strength.[13]
-
CYLD: A deubiquitinating enzyme that negatively regulates NF-κB and JNK signaling. Its cleavage by MALT1 promotes these pathways.[13]
-
RelB: A member of the NF-κB family of transcription factors that can act as a negative regulator of the canonical NF-κB pathway. MALT1-mediated cleavage and subsequent degradation of RelB enhance canonical NF-κB signaling.[13]
-
Regnase-1 and Roquin-1/2: RNA-binding proteins that promote the degradation of mRNAs encoding inflammatory cytokines. Their cleavage by MALT1 stabilizes these transcripts, leading to increased cytokine production.[7]
The identification and validation of MALT1 substrates are crucial for a complete understanding of its biological functions and the consequences of its inhibition.
This compound as a Chemical Probe
This compound is a potent and specific small molecule inhibitor of the MALT1 paracaspase.[8] As a chemical probe, it allows for the acute and reversible inhibition of MALT1's enzymatic activity, enabling researchers to dissect the specific contributions of the protease function from the scaffolding function of MALT1 in various cellular contexts. The use of such specific inhibitors is essential for validating MALT1 as a therapeutic target and for studying the downstream consequences of its enzymatic inhibition.
Data Presentation: Quantitative Analysis of MALT1 Inhibitors
The following tables summarize the inhibitory activities of several known MALT1 inhibitors. It is important to note that specific IC50 and Ki values for this compound are not publicly available in the reviewed literature; the data presented here for other compounds serves as a comparative reference.
Table 1: Biochemical Inhibitory Activity of MALT1 Inhibitors
| Inhibitor | Type | Assay System | IC50 | Ki | Reference |
| MI-2 | Irreversible | Recombinant MALT1 | 5.84 µM | - | [16] |
| z-VRPR-fmk | Irreversible Peptide | Recombinant MALT1 | - | 0.14 µM | |
| Mepazine | Reversible | GST-MALT1 (full length) | 0.83 µM | - | [16] |
| MLT-985 | Allosteric | Biochemical Assay | 3 nM | - | |
| MLT-827 | - | - | 5 nM | - | |
| MLT-943 | Protease Inhibitor | IL-2 Reporter Gene Assay | 40 nM | - |
Table 2: Cellular Activity of MALT1 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / GI50 | Reference |
| MI-2 | HBL-1 (ABC-DLBCL) | Cell Viability | Growth Inhibition | 0.2 µM (GI50) | [13] |
| MI-2 | TMD8 (ABC-DLBCL) | Cell Viability | Growth Inhibition | 0.5 µM (GI50) | [13] |
| z-VRPR-fmk | ABC-DLBCL lines | Cell Viability | Apoptosis | ~50 µM | |
| Mepazine | ABC-DLBCL lines | Cell Viability | Apoptosis | - | |
| MLT-943 | Jurkat T cells | IL-2 Reporter Gene | IL-2 Production | 40 nM |
Experimental Protocols
To investigate the paracaspase activity of MALT1 and the effects of inhibitors like this compound, a combination of biochemical and cell-based assays is employed.
MALT1 Substrate Cleavage Assay (In Vitro)
This assay directly measures the enzymatic activity of MALT1 on a specific substrate.
Objective: To quantify the proteolytic activity of recombinant MALT1 and assess the potency of inhibitors.
Materials:
-
Recombinant purified MALT1
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
This compound or other inhibitors
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the MALT1 inhibitor in the assay buffer.
-
In a 384-well plate, add the recombinant MALT1 enzyme to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time using a plate reader.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence signal increase.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro MALT1 substrate cleavage assay.
Cellular NF-κB Reporter Assay
This assay measures the downstream effect of MALT1 inhibition on NF-κB transcriptional activity in a cellular context.
Objective: To assess the ability of this compound to inhibit MALT1-dependent NF-κB activation in living cells.
Materials:
-
A suitable cell line (e.g., Jurkat T-cells, or a lymphoma cell line with constitutive MALT1 activity).
-
An NF-κB reporter plasmid (e.g., expressing luciferase or GFP under the control of an NF-κB responsive promoter).
-
Transfection reagent.
-
This compound or other inhibitors.
-
Cell culture medium and supplements.
-
Stimulating agents (e.g., PMA and ionomycin for Jurkat cells).
-
Luciferase assay reagent or flow cytometer for GFP detection.
Procedure:
-
Transfect the chosen cell line with the NF-κB reporter plasmid. For stable reporter lines, this step is omitted.
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a dilution series of this compound or vehicle control for a specified pre-incubation time.
-
Stimulate the cells with an appropriate agonist (e.g., PMA/ionomycin) to induce NF-κB activation. For cell lines with constitutive MALT1 activity, this step may not be necessary.
-
After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Normalize the reporter activity to a co-transfected control plasmid or to cell viability.
-
Plot the normalized reporter activity against the inhibitor concentration and determine the IC50 value.
Caption: Workflow for a cellular NF-κB reporter assay.
Western Blot Analysis of MALT1 Substrate Cleavage
This method provides a direct readout of MALT1 proteolytic activity within cells by monitoring the cleavage of its endogenous substrates.
Objective: To qualitatively or semi-quantitatively assess the inhibition of MALT1 activity in a cellular context.
Materials:
-
Cell lines of interest.
-
This compound or other inhibitors.
-
Cell lysis buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting equipment.
-
Primary antibodies specific for MALT1 substrates (e.g., anti-CYLD, anti-RelB) that can distinguish between the full-length and cleaved forms.
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Chemiluminescent or fluorescent detection reagents.
Procedure:
-
Culture the cells and treat with the MALT1 inhibitor or vehicle control for a desired time.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody targeting a known MALT1 substrate.
-
Wash the membrane and incubate with an appropriate secondary antibody.
-
Detect the protein bands using a suitable detection system. A decrease in the full-length substrate and/or the appearance of a cleaved fragment indicates MALT1 activity.[10]
Conclusion
MALT1 is a well-validated therapeutic target in certain lymphomas and autoimmune diseases. The investigation of its paracaspase activity is crucial for the development of effective and specific inhibitors. This compound represents a valuable tool for these studies, allowing for a detailed examination of the role of MALT1's enzymatic function in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of MALT1 and to advance the development of novel MALT1-targeting therapies. Further characterization of specific inhibitors like this compound will be instrumental in translating our understanding of MALT1 enzymology into clinical applications.
References
- 1. MALT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MALT1 | DC Chemicals [dcchemicals.com]
- 14. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Malt1-IN-7: A Technical Guide for Investigating T-Cell and B-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the role of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) in T-cell and B-cell activation and the utility of its inhibitors, with a focus on the potent protease inhibitor (R)-Malt1-IN-7, in studying these processes. This document details the underlying signaling pathways, offers adaptable experimental protocols, and presents quantitative data from studies with analogous MALT1 inhibitors to serve as a baseline for research endeavors.
Introduction to MALT1 and its Role in Lymphocyte Activation
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in both innate and adaptive immunity.[1][2][3] It functions as a unique paracaspase, possessing both scaffolding and proteolytic capabilities that are essential for the activation of lymphocytes following antigen receptor stimulation.[4]
Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, MALT1 is recruited into the CARD11-BCL10-MALT1 (CBM) signalosome complex.[5][6] This complex is pivotal for transducing signals that lead to the activation of the nuclear factor-κB (NF-κB) transcription factor, a master regulator of immune responses, cell survival, and proliferation.[2][7][8]
MALT1's scaffolding function facilitates the recruitment of downstream signaling molecules, including the E3 ubiquitin ligase TRAF6, which is crucial for the activation of the IκB kinase (IKK) complex.[4] The subsequent phosphorylation and degradation of the inhibitor of NF-κB (IκB) allows NF-κB transcription factors to translocate to the nucleus and initiate gene expression.[7]
The protease activity of MALT1 fine-tunes and amplifies NF-κB signaling through the cleavage of several substrates, including BCL10, A20, CYLD, and RelB.[5] This proteolytic function is also implicated in other cellular processes, such as T-cell adhesion and mRNA stability.[7][9] Given its central role, aberrant MALT1 activity is associated with various diseases, including certain types of lymphomas and autoimmune disorders, making it an attractive therapeutic target.[10]
This compound: A Potent MALT1 Protease Inhibitor
This compound is a potent inhibitor of MALT1 protease activity. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, its utility in cancer research has been noted. It is expected to act by specifically targeting the proteolytic function of MALT1, thereby blocking the cleavage of its substrates and modulating downstream signaling pathways.
Signaling Pathways
The following diagrams illustrate the central role of MALT1 in T-cell and B-cell activation pathways.
Caption: MALT1 signaling pathway in T-cell activation.
Caption: MALT1 signaling pathway in B-cell activation.
Quantitative Data for MALT1 Inhibitors
While specific data for this compound is limited, the following tables summarize quantitative findings for other well-characterized MALT1 inhibitors, providing a comparative framework.
Table 1: In Vitro Efficacy of MALT1 Inhibitors in B-Cell Lymphoma Cell Lines
| Inhibitor | Cell Line (Subtype) | Assay | Endpoint | Result | Reference |
| Z-VRPR-FMK | HBL-1 (ABC-DLBCL) | Viability (MTT) | % Viability | Significant reduction with 50 µM over 7 days | [1][11] |
| Z-VRPR-FMK | OCI-Ly3 (ABC-DLBCL) | Viability (MTT) | % Viability | Significant reduction with 50 µM over 7 days | [1][11] |
| Z-VRPR-FMK | SUDHL-4 (GCB-DLBCL) | Viability (MTT) | % Viability | No significant effect | [1] |
| MI-2 | HBL-1 (ABC-DLBCL) | Proliferation | GI25 | High-nanomolar range | [12] |
| MI-2 | TMD8 (ABC-DLBCL) | Proliferation | GI25 | High-nanomolar range | [12] |
| MI-2 | OCI-Ly1 (GCB-DLBCL) | Proliferation | GI25 | Micromolar range (less sensitive) | [12] |
| Compound 3 | OCI-Ly3 (ABC-DLBCL) | Growth Inhibition | GI50 | ~100 nM | [5] |
| Compound 3 | TMD8 (ABC-DLBCL) | Growth Inhibition | GI50 | ~50 nM | [5] |
Table 2: Effects of MALT1 Inhibition on T-Cell Activation
| Inhibitor | Cell Type | Stimulation | Assay | Endpoint | Result | Reference |
| Z-VRPR-FMK | Murine CD4+ T-cells | anti-CD3/CD28 | Proliferation (³H-thymidine) | % Proliferation | ~50% reduction | [9] |
| Z-VRPR-FMK | Murine CD4+ T-cells | anti-CD3/CD28 | IL-2 Production | IL-2 levels | ~50% reduction | [9] |
| Z-VRPR-FMK | Jurkat T-cells | PMA/Ionomycin | BCL10 Cleavage (Western Blot) | Cleaved BCL10 | Inhibition of cleavage | [13] |
Experimental Protocols
The following are detailed, adaptable protocols for studying the effects of this compound on T-cell and B-cell activation. These are based on established methods for other MALT1 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of lymphocyte cell lines, particularly B-cell lymphoma lines.
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
Lymphocyte cell lines (e.g., Jurkat for T-cells; OCI-Ly3, HBL-1 for ABC-DLBCL; SUDHL-4 for GCB-DLBCL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in a 96-well plate in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72, or up to 7 days for some lymphoma lines).[1][11]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of MALT1 Substrate Cleavage
This protocol allows for the direct assessment of the inhibitory effect of this compound on the proteolytic activity of MALT1.
Materials:
-
T-cell line (e.g., Jurkat) or ABC-DLBCL cell line (e.g., HBL-1, OCI-Ly3)
-
This compound
-
Stimulants (for T-cells): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-CYLD, anti-RelB) and a loading control (e.g., anti-GAPDH, anti-tubulin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to a sufficient density.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes to 4 hours).
-
For T-cells, stimulate with PMA (e.g., 10-50 ng/mL) and Ionomycin (e.g., 1 µM) or with anti-CD3/CD28 antibodies for a short period (e.g., 30 minutes).[14][15] ABC-DLBCL lines often have constitutive MALT1 activity and may not require stimulation.
-
Harvest cells, wash with cold PBS, and lyse on ice with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system. Look for a decrease in the cleaved form and an increase in the full-length form of the substrate in inhibitor-treated samples.
T-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of primary T-cells following activation.
Materials:
-
Primary human or murine T-cells (isolated from peripheral blood or spleen)
-
This compound
-
T-cell activation reagents (e.g., anti-CD3/CD28-coated beads or plates)
-
Culture medium
-
Proliferation assay reagent (e.g., ³H-thymidine, CFSE, or BrdU)
-
Appropriate detection instruments (scintillation counter, flow cytometer, or plate reader)
Procedure (using ³H-thymidine incorporation):
-
Isolate primary T-cells using standard methods (e.g., negative selection magnetic beads).
-
Plate T-cells in 96-well plates pre-coated with anti-CD3 and soluble anti-CD28 antibodies.
-
Add serial dilutions of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Pulse the cells with 1 µCi of ³H-thymidine per well and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
Analyze the data as counts per minute (CPM) to determine the effect on proliferation.
Conclusion
This compound represents a valuable tool for dissecting the intricate role of MALT1 protease activity in T-cell and B-cell function. By specifically inhibiting this enzymatic activity, researchers can explore the downstream consequences on NF-κB signaling, cytokine production, cell proliferation, and survival. The experimental protocols and comparative data provided in this guide offer a robust framework for designing and interpreting studies aimed at understanding the therapeutic potential of targeting MALT1 in immunological disorders and malignancies. While detailed characterization of this compound is ongoing, the methodologies outlined here will be instrumental in elucidating its precise mechanism of action and its effects on lymphocyte biology.
References
- 1. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Alternative splicing of MALT1 controls signalling and activation of CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]
- 7. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 Protease Activity Is Required for Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
The Critical Role of MALT1 Protease Activity in Activated B-cell Like Diffuse Large B-cell Lymphoma: A Technical Overview of (R)-Malt1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive malignancy characterized by constitutive activation of the nuclear factor-κB (NF-κB) signaling pathway. A key mediator of this oncogenic signaling is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 functions as a scaffold protein and, crucially, as a paracaspase with proteolytic activity that is essential for the survival and proliferation of ABC-DLBCL cells. This technical guide delves into the role of MALT1 in ABC-DLBCL and explores the therapeutic potential of targeting its protease activity with specific inhibitors, with a focus on the conceptual framework surrounding potent and selective inhibitors like (R)-Malt1-IN-7. While specific preclinical data for this compound is not extensively available in the public domain, this document will utilize data from well-characterized MALT1 inhibitors, such as MI-2, to illustrate the principles of MALT1 inhibition in ABC-DLBCL.
Introduction: The MALT1 Signaling Axis in ABC-DLBCL
Diffuse large B-cell lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with ABC-DLBCL being a particularly aggressive subtype with poor prognosis.[1] A hallmark of ABC-DLBCL is the chronic activation of the B-cell receptor (BCR) signaling pathway, which converges on the CARD11-BCL10-MALT1 (CBM) complex.[2][3] This leads to the constitutive activation of MALT1's scaffolding and proteolytic functions.
MALT1's protease activity is pivotal in sustaining the pro-survival NF-κB signaling in ABC-DLBCL.[1][4] It cleaves and inactivates several negative regulators of NF-κB, including A20 (TNFAIP3) and RelB, thereby amplifying and perpetuating the oncogenic signaling cascade.[5][6] This dependency on MALT1 protease activity makes it a compelling therapeutic target for the treatment of ABC-DLBCL.[7][8]
This compound and the Principle of MALT1 Inhibition
This compound is a small molecule inhibitor designed to target the proteolytic activity of MALT1.[9] By binding to the active site of the MALT1 paracaspase, it is conceptualized to block the cleavage of its substrates, thereby inhibiting the downstream NF-κB signaling that ABC-DLBCL cells depend on for their survival and proliferation. The development of such targeted inhibitors represents a promising therapeutic strategy for this challenging disease.[8]
Quantitative Preclinical Data for Representative MALT1 Inhibitors
While specific data for this compound is limited, the following tables summarize the in vitro and in vivo activity of the well-documented, potent, and selective MALT1 inhibitor MI-2, which serves as a surrogate to demonstrate the expected efficacy profile of a targeted MALT1 inhibitor.
Table 1: In Vitro Activity of MI-2 in DLBCL Cell Lines
| Cell Line | Subtype | GI50 (µM) | Reference |
| HBL-1 | ABC | 0.2 | [4] |
| TMD8 | ABC | 0.5 | [4] |
| OCI-Ly3 | ABC | 0.4 | [4] |
| OCI-Ly10 | ABC | 0.4 | [4] |
| OCI-Ly1 | GCB | >10 | [4] |
| OCI-Ly7 | GCB | >10 | [4] |
GI50: 50% growth inhibition concentration. Data illustrates the selective activity of MALT1 inhibition against MALT1-dependent ABC-DLBCL cell lines.
Table 2: In Vivo Efficacy of MI-2 in ABC-DLBCL Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| HBL-1 | MI-2 (25 mg/kg, i.p., daily) | Significant | Not Reported | [4] |
| TMD8 | MI-2 (25 mg/kg, i.p., daily) | Significant | Not Reported | [7] |
i.p.: intraperitoneal. These data demonstrate the anti-tumor activity of MALT1 inhibition in preclinical in vivo models of ABC-DLBCL.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of MALT1 inhibitors in the context of ABC-DLBCL research.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]
Materials:
-
ABC-DLBCL and GCB-DLBCL cell lines
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed DLBCL cells (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium in a 96-well opaque-walled plate.
-
Add the MALT1 inhibitor at various concentrations and incubate for the desired period (e.g., 48, 72, or 96 hours).[4]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[12]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values from the dose-response curves.
Western Blotting for MALT1 Substrate Cleavage
This method is used to detect the inhibition of MALT1's proteolytic activity by observing the cleavage of its known substrates, such as RelB, A20, BCL10, or CYLD.[4][5]
Materials:
-
ABC-DLBCL cell lines (e.g., TMD8, HBL-1)
-
MALT1 inhibitor
-
Proteasome inhibitor (e.g., MG-132)
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies (e.g., anti-RelB, anti-A20, anti-BCL10, anti-CYLD)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat ABC-DLBCL cells with the MALT1 inhibitor for a specified time (e.g., 24 hours). To visualize cleavage products that are rapidly degraded, pre-treat with a proteasome inhibitor like MG-132 for 1-2 hours.[4]
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
ABC-DLBCL Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of MALT1 inhibitors.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8)
-
Matrigel
-
MALT1 inhibitor formulation
Protocol:
-
Subcutaneously inject a suspension of ABC-DLBCL cells (e.g., 10 x 10^6 cells) mixed with Matrigel into the flank of the mice.[4]
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[7]
-
Administer the MALT1 inhibitor (e.g., via intraperitoneal injection) at a specified dose and schedule.[4][7]
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Visualizing the Role of MALT1 and its Inhibition
MALT1 Signaling Pathway in ABC-DLBCL
Caption: MALT1 Signaling in ABC-DLBCL.
Mechanism of Action of this compound
Caption: MoA of a MALT1 Inhibitor.
Experimental Workflow for Evaluating MALT1 Inhibitors
Caption: MALT1 Inhibitor Evaluation Workflow.
Conclusion
The constitutive activation of MALT1 protease is a critical dependency for the survival and proliferation of ABC-DLBCL cells. This makes MALT1 a highly attractive therapeutic target. Potent and selective small molecule inhibitors, exemplified by compounds like MI-2, have demonstrated significant preclinical activity, selectively killing MALT1-dependent ABC-DLBCL cells both in vitro and in vivo. While further investigation into the specific properties of this compound is warranted, the collective evidence strongly supports the continued development of MALT1 inhibitors as a promising therapeutic strategy for patients with this aggressive form of lymphoma. The experimental frameworks and data presented in this guide provide a comprehensive overview for researchers and drug developers working to advance this important class of targeted therapies.
References
- 1. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound [smolecule.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
Methodological & Application
Application Notes and Protocols for (R)-Malt1-IN-7 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Malt1-IN-7 is a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that functions as a critical downstream mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, particularly in lymphocytes. This pathway is initiated by antigen receptor stimulation, leading to the formation of the CARD11-BCL10-MALT1 (CBM) complex. The protease activity of MALT1 cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the signal. Dysregulation of MALT1 activity is a hallmark of certain B-cell lymphomas, such as the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target. This compound offers a valuable tool for investigating the biological roles of MALT1 and for preclinical assessment of MALT1 inhibition as a therapeutic strategy.
Data Presentation
While specific quantitative data for this compound is primarily found within patent literature (WO2018020474A1), the following tables present typical data formats used to characterize MALT1 inhibitors. The values for related MALT1 inhibitors are provided for comparative purposes.
Table 1: In Vitro Potency of MALT1 Inhibitors in Biochemical and Cell-Based Assays
| Compound | Biochemical IC₅₀ (µM) | Cellular MALT1 Activity IC₅₀ (µM) | Reference |
| This compound | Data not publicly available in peer-reviewed literature | Data not publicly available in peer-reviewed literature | [1][2] |
| MI-2 | ~5.84 | Not Reported | [3] |
| Z-VRPR-fmk | Not Applicable (irreversible) | Dose-dependent inhibition | [4][5] |
| Compound 3 | Kᵢ = 0.01 µM | GI₅₀ in Raji-GloSensor = 0.087 µM | [4] |
Table 2: Anti-proliferative Activity of MALT1 Inhibitors in DLBCL Cell Lines
| Cell Line | Subtype | This compound GI₅₀ (µM) | MI-2 GI₅₀ (µM) | Compound 3 GI₅₀ (µM) |
| HBL-1 | ABC-DLBCL | Data not publicly available | 0.2 | Not Reported |
| TMD8 | ABC-DLBCL | Data not publicly available | 0.5 | Not Reported |
| OCI-Ly3 | ABC-DLBCL | Data not publicly available | 0.4 | 0.087 |
| OCI-Ly10 | ABC-DLBCL | Data not publicly available | 0.4 | Not Reported |
| OCI-Ly1 | GCB-DLBCL | Data not publicly available | Resistant | Resistant |
| SUDHL-4 | GCB-DLBCL | Data not publicly available | Resistant | Resistant |
GI₅₀: 50% growth inhibition concentration. ABC: Activated B-Cell-like. GCB: Germinal Center B-Cell-like.
Signaling Pathway and Experimental Workflow
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade downstream of the B-cell receptor (BCR).
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Malt1-IN-7 in a Mouse Model of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a critical mediator of oncogenic signaling in several B-cell malignancies, most notably in the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2][3] In ABC-DLBCL, chronic B-cell receptor (BCR) signaling or mutations in upstream pathway components lead to the constitutive formation of the CARD11-BCL10-MALT1 (CBM) complex.[4][5] This results in the activation of MALT1's protease function, which cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and RelB, leading to sustained NF-κB activity that promotes lymphoma cell proliferation and survival.[2][4]
(R)-Malt1-IN-7 is a potent, small-molecule inhibitor of the MALT1 protease.[6][7] By blocking the catalytic activity of MALT1, it is designed to inhibit the downstream NF-κB signaling cascade, thereby selectively inducing apoptosis and inhibiting growth in MALT1-dependent lymphoma cells.[1][7] MALT1 inhibitors represent a promising therapeutic strategy, particularly for ABC-DLBCL models that are resistant to upstream inhibitors targeting Bruton's tyrosine kinase (BTK).[8][9]
These application notes provide a comprehensive guide for utilizing this compound in preclinical mouse models of lymphoma. While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, the following protocols are based on robust data from closely related and well-characterized MALT1 inhibitors, such as MI-2 and other specific covalent inhibitors.[1][4][10] Researchers should use these protocols as a starting point and perform initial dose-finding and tolerability studies for this compound specifically.
Signaling Pathway and Experimental Logic
Below are diagrams illustrating the targeted signaling pathway, a typical experimental workflow for an in vivo study, and the rationale for potential combination therapies.
Caption: MALT1 signaling pathway in ABC-DLBCL.
Caption: Workflow for a mouse xenograft efficacy study.
Caption: Logic for combining MALT1 inhibitors with other agents.
Data Presentation: In Vitro and In Vivo Activity of MALT1 Inhibitors
The following tables summarize representative data from studies of MALT1 inhibitors in lymphoma models. This data provides a baseline for expected activity.
Table 1: In Vitro Growth Inhibition (GI₅₀) of MALT1 Inhibitor MI-2 in DLBCL Cell Lines Data extracted from Fontan et al. (2012).[1]
| Cell Line | DLBCL Subtype | MALT1 Dependency | GI₅₀ (µM) of MI-2 |
| HBL-1 | ABC | Dependent | 0.2 |
| TMD8 | ABC | Dependent | 0.5 |
| OCI-Ly3 | ABC | Dependent | 0.4 |
| OCI-Ly10 | ABC | Dependent | 0.4 |
| U2932 | ABC | Independent | Resistant |
| OCI-Ly1 | GCB | Independent | Resistant |
| SUDHL-4 | GCB | Independent | Resistant |
Table 2: Example In Vivo Study Parameters for MALT1 Inhibitors in Lymphoma Xenograft Models Data compiled from studies on MI-2 and another specific covalent inhibitor (Compound 3).[1][4][10]
| Parameter | Example 1 (MI-2) | Example 2 (Compound 3) |
| Cell Line | OCI-Ly10 (ABC-DLBCL) | TMD8 (ABC-DLBCL) |
| Mouse Strain | NOD-SCID | NOD-SCID |
| Inoculum | 10 x 10⁶ cells in Matrigel | 10 x 10⁶ cells in Matrigel |
| Drug Formulation | 5% DMSO, 40% PEG300, 5% Tween 80, 50% H₂O | 10% DMA, 90% (20% Solutol in saline) |
| Dose | 10 mg/kg | 30 mg/kg |
| Administration | Intraperitoneal (IP), daily | Intraperitoneal (IP), twice daily (b.i.d.) |
| Key Outcome | Significant tumor growth inhibition | Significant tumor growth inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Caution: this compound is for research use only. Handle with appropriate personal protective equipment (PPE). The solubility of this specific compound must be empirically determined. The following is a general protocol for formulating a hydrophobic small molecule inhibitor.
-
Objective: To prepare a sterile, injectable formulation of this compound for intraperitoneal (IP) administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
PEG300 or PEG400 (Polyethylene glycol)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Water for Injection
-
Sterile, pyrogen-free vials
-
Sterile syringes and 0.22 µm syringe filters
-
-
Procedure:
-
Determine the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
In a sterile vial, dissolve the required amount of this compound powder in a small volume of DMSO (e.g., 5-10% of the final volume). Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300 (e.g., 40% of final volume) and mix thoroughly.
-
Add Tween 80 (e.g., 5% of final volume) and mix again.
-
Slowly add the sterile saline or water to the final volume while vortexing to prevent precipitation.
-
Visually inspect the solution for clarity. If any precipitate is present, the formulation may need to be adjusted.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Prepare the vehicle control solution using the same components and ratios, omitting the this compound.
-
Store the formulation as recommended by the manufacturer, typically at 4°C for short-term use. Prepare fresh solution weekly or as stability allows.
-
Protocol 2: Establishment of a Subcutaneous ABC-DLBCL Xenograft Mouse Model
-
Objective: To establish subcutaneous tumors from a human ABC-DLBCL cell line in immunocompromised mice.
-
Materials:
-
MALT1-dependent ABC-DLBCL cell line (e.g., TMD8, OCI-Ly10, OCI-Ly3).
-
Complete cell culture medium (e.g., RPMI-1640 + 20% FBS + supplements).
-
Immunocompromised mice (e.g., NOD-SCID or NSG, 6-8 weeks old).
-
Sterile PBS and Trypan Blue.
-
Matrigel® Basement Membrane Matrix (growth factor reduced).
-
1 mL syringes with 27-gauge needles.
-
-
Procedure:
-
Culture ABC-DLBCL cells to a sufficient number under standard conditions.
-
On the day of implantation, harvest cells during their logarithmic growth phase. Centrifuge and resuspend the cell pellet in sterile, serum-free media or PBS.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue (should be >95%).
-
Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of PBS and Matrigel. The final concentration should be 50-100 x 10⁶ cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice if required by institutional guidelines, though brief restraint is often sufficient.
-
Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 - 0.2 mL of the cell suspension (containing 5-10 x 10⁶ cells).
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor appearance. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Proceed to the efficacy study when the average tumor volume reaches 150-200 mm³.
-
Protocol 3: In Vivo Efficacy Study of this compound
-
Objective: To evaluate the anti-tumor efficacy of this compound in an established lymphoma xenograft model.
-
Procedure:
-
Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 mice per group). Typical groups include:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
-
Administer the prepared this compound formulation or vehicle control via the chosen route (e.g., IP injection) and schedule (e.g., daily or twice daily).
-
Measure tumor volumes with calipers and record mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³), as per IACUC guidelines.
-
At the end of the study, euthanize the mice. Collect terminal samples for analysis (see Protocol 4).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
-
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm that this compound is engaging its target (MALT1) and modulating the downstream pathway in vivo.
-
Materials:
-
Blood collection tubes (e.g., EDTA or serum separator).
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies for Western blot (e.g., anti-BCL10, anti-A20, anti-phospho-IκBα, anti-β-actin).
-
ELISA kit for mouse or human IL-10 (depending on the model).
-
-
Procedure:
-
Sample Collection: At the end of the efficacy study (or from a satellite group of mice at an earlier time point, e.g., 2-4 hours post-final dose), collect blood via cardiac puncture and harvest tumors.
-
Serum IL-10 Measurement: Process blood to collect serum. A reduction in serum IL-10 levels has been shown to correlate with MALT1 inhibition in vivo.[4][10] Measure IL-10 levels using a commercial ELISA kit according to the manufacturer's instructions.
-
Tumor Lysate Preparation: Snap-freeze a portion of the tumor in liquid nitrogen. Homogenize the frozen tumor tissue in lysis buffer. Centrifuge to clear the lysate and collect the supernatant. Determine protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Separate 20-40 µg of protein lysate per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MALT1 substrates (e.g., BCL10) to look for a reduction in the cleaved form of the protein in treated samples compared to vehicle controls.
-
Probe for downstream NF-κB pathway markers (e.g., p-IκBα) and a loading control (e.g., β-actin).
-
Analyze the blots using an appropriate imaging system. A successful PD response would show reduced substrate cleavage and decreased NF-κB pathway activation in the tumors of mice treated with this compound.
-
-
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Buy this compound [smolecule.com]
- 8. philliptimelab.wse.jhu.edu [philliptimelab.wse.jhu.edu]
- 9. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 10. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Malt1-IN-7: In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Malt1-IN-7 is a potent and specific inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a critical role in the activation of NF-κB signaling downstream of antigen receptors and other immunoreceptors. Dysregulation of the MALT1 signaling pathway is implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target. These application notes provide a comprehensive overview of the recommended dosage and administration of this compound for in vivo studies, based on available data for analogous MALT1 inhibitors. Detailed experimental protocols for evaluating its efficacy in preclinical models are also presented.
Note: Specific in vivo dosage and administration data for this compound are not publicly available. The following recommendations are based on studies with other well-characterized MALT1 inhibitors, such as MI-2 and Compound 3. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for this compound in their specific animal models.
MALT1 Signaling Pathway
MALT1 is a dual-function protein acting as both a scaffold and a protease. Upon activation of receptors like the B-cell receptor (BCR), the CBM complex is formed, leading to the recruitment and activation of the IκB kinase (IKK) complex. This, in turn, leads to the phosphorylation and degradation of IκBα, allowing the NF-κB transcription factors to translocate to the nucleus and activate gene expression. The protease activity of MALT1 further amplifies NF-κB signaling by cleaving and inactivating negative regulators such as A20 and RelB.
Quantitative Data Summary for Analogous MALT1 Inhibitors
The following table summarizes the in vivo dosage and administration of previously studied MALT1 inhibitors in mouse xenograft models of B-cell lymphoma. This data can serve as a starting point for designing studies with this compound.
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| MI-2 | NOD-SCID mice | ABC-DLBCL (TMD8) | 25 mg/kg | Intraperitoneal (i.p.) | Daily | [1] |
| Compound 3 | NOD-SCID mice | ABC-DLBCL (TMD8) | 30 mg/kg | Intraperitoneal (i.p.) | Daily | [2] |
| MLT-943 | Rats | Collagen-Induced Arthritis | 3 or 10 mg/kg | Oral (p.o.) | Daily | [3] |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model of B-Cell Lymphoma
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a MALT1 inhibitor in a subcutaneous xenograft model.
Methodology:
-
Cell Culture: Culture an appropriate human B-cell lymphoma cell line, such as TMD8 (an Activated B-Cell like Diffuse Large B-Cell Lymphoma line), under standard conditions.
-
Animal Model: Utilize immunodeficient mice, such as NOD-SCID or NSG mice, which are suitable for xenograft studies.
-
Tumor Implantation: Subcutaneously inject approximately 5-10 x 106 tumor cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound at the desired dose (e.g., starting with a dose in the range of 25-30 mg/kg) via intraperitoneal injection daily. The compound should be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Efficacy Evaluation: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm3). Monitor animal health and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC) to assess target engagement and downstream effects.
Pharmacodynamic (PD) Marker Analysis
To confirm that this compound is engaging its target and modulating the intended pathway in vivo, it is essential to analyze pharmacodynamic markers in the tumor tissue.
Western Blot Protocol for MALT1 Substrate Cleavage:
-
Protein Extraction: Homogenize the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against MALT1 substrates such as BCL10 or RelB, along with a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the cleaved forms of BCL10 or RelB in the treated group compared to the control group would indicate target engagement.
Immunohistochemistry (IHC) Protocol for NF-κB Activity:
-
Tissue Preparation: Paraffin-embed and section the formalin-fixed tumor tissues.
-
Staining: Perform IHC staining for a key NF-κB subunit, such as c-Rel or p65.
-
Analysis: Assess the nuclear localization of the NF-κB subunit. A decrease in nuclear staining in the tumors from the this compound-treated group compared to the vehicle-treated group would indicate inhibition of the NF-κB pathway.
Safety and Toxicology Considerations
While specific toxicology data for this compound is not available, studies with other MALT1 inhibitors suggest potential for on-target toxicities related to the role of MALT1 in immune homeostasis. Long-term inhibition of MALT1 may lead to a reduction in regulatory T cells (Tregs) and could potentially result in autoimmune-like pathologies[3]. Therefore, it is crucial to monitor for signs of toxicity, including weight loss, changes in behavior, and signs of inflammation in various organs during in vivo studies. A preliminary dose-escalation study is recommended to establish the maximum tolerated dose (MTD) of this compound.
Conclusion
This compound is a promising therapeutic candidate for cancers and autoimmune diseases driven by aberrant MALT1 activity. The provided application notes and protocols, based on data from analogous compounds, offer a framework for researchers to design and execute robust in vivo studies to evaluate its preclinical efficacy and mechanism of action. Careful dose selection and monitoring for potential toxicities will be critical for the successful development of this compound.
References
Application Notes and Protocols for Detecting MALT1 Cleavage Inhibition by (R)-Malt1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of the NF-κB signaling pathway, playing a crucial role in the proliferation and survival of lymphocytes. Its proteolytic activity is a critical component of this pathway, making it an attractive therapeutic target for various B-cell lymphomas and autoimmune diseases. The aberrant activation of MALT1 is a hallmark of certain cancers, such as the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). (R)-Malt1-IN-7 has been identified as a potent inhibitor of MALT1 protease activity, offering a potential therapeutic avenue for these conditions. This document provides a detailed protocol for assessing the inhibitory effect of this compound on MALT1 cleavage activity using Western blotting.
MALT1 Signaling Pathway
The MALT1 signaling cascade is initiated downstream of B-cell receptor (BCR) or T-cell receptor (TCR) engagement. This leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex. Within this complex, MALT1 is activated and functions as a protease, cleaving several substrates to regulate NF-κB activation and other cellular processes. Key substrates include A20, BCL10, CYLD, and RelB. Cleavage of these substrates is a direct indicator of MALT1 proteolytic activity.
Caption: MALT1 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified through various assays, including biochemical assays measuring the inhibition of recombinant MALT1 and cell-based assays assessing the impact on cell viability and substrate cleavage. The following table summarizes key parameters to be determined experimentally for this compound.
| Parameter | Description | This compound (Example Values) | Reference MALT1 Inhibitor (e.g., MI-2) |
| Biochemical IC50 | The concentration of the inhibitor required to reduce the enzymatic activity of recombinant MALT1 by 50%. | To be determined | ~5.84 µM |
| Cellular IC50 (Substrate Cleavage) | The concentration of the inhibitor required to reduce the cleavage of a specific MALT1 substrate (e.g., CYLD, BCL10) by 50% in a cellular context. | To be determined | Not explicitly reported, but dose-dependent inhibition shown. |
| GI50 (Growth Inhibition) | The concentration of the inhibitor that causes a 50% reduction in the proliferation of a cancer cell line (e.g., ABC-DLBCL cell lines like HBL-1 or TMD8). | To be determined | ~0.2-0.5 µM in MALT1-dependent cell lines |
Note: The specific values for this compound are not yet publicly available in peer-reviewed literature and should be determined empirically. The provided values for the reference inhibitor MI-2 are for comparative purposes.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing the inhibition of MALT1-mediated substrate cleavage by this compound using Western blotting.
Caption: Experimental workflow for Western blot analysis of MALT1 cleavage inhibition.
Detailed Experimental Protocol
This protocol provides a detailed methodology for performing a Western blot to detect the inhibition of MALT1-mediated cleavage of its substrates (e.g., CYLD or BCL10) in a suitable cell line (e.g., HBL-1 or TMD8) upon treatment with this compound.
Materials and Reagents
-
Cell Lines: MALT1-dependent ABC-DLBCL cell lines (e.g., HBL-1, TMD8).
-
Cell Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit or similar.
-
Sample Buffer: 4x Laemmli sample buffer (with β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Polyacrylamide gels appropriate for resolving the target proteins (e.g., 4-12% Bis-Tris gels).
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-CYLD antibody
-
Rabbit anti-BCL10 antibody
-
Rabbit or mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Seeding and Treatment:
-
Seed HBL-1 or TMD8 cells in a 6-well plate at a density of 1 x 106 cells/mL.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat the cells with a dose-range of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-treated vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours). The optimal treatment time should be determined empirically.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) into a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-CYLD or anti-BCL10, diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Recommended starting dilution is 1:2000 to 1:5000.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software. To assess MALT1 inhibition, determine the ratio of the cleaved substrate to the full-length substrate for each treatment condition. A decrease in this ratio with increasing concentrations of this compound indicates inhibition of MALT1 cleavage. Normalize the results to a loading control (β-actin or GAPDH).
-
This application note provides a comprehensive framework for investigating the inhibitory effects of this compound on MALT1 protease activity. The provided protocols and diagrams offer a robust starting point for researchers. It is important to empirically determine the optimal experimental conditions, such as inhibitor concentration and treatment duration, for the specific cell lines and reagents being used. Successful application of these methods will enable a thorough characterization of this compound and its potential as a therapeutic agent.
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with (R)-Malt1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Malt1-IN-7 is a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical signaling protein that functions as both a scaffold and a paracaspase, playing a pivotal role in the activation of NF-κB signaling downstream of T-cell and B-cell antigen receptor engagement. Dysregulation of MALT1 activity is implicated in various lymphoproliferative disorders and autoimmune diseases, making it an attractive therapeutic target. These application notes provide detailed protocols for utilizing flow cytometry to analyze the immunological effects of this compound on immune cells, particularly T cells and B cells.
Mechanism of Action of MALT1 Inhibition
Upon T-cell receptor (TCR) or B-cell receptor (BCR) stimulation, a signaling complex known as the CBM complex, consisting of CARMA1 (CARD11), BCL10, and MALT1, is formed. This complex is essential for the recruitment and activation of downstream signaling molecules that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation and allowing NF-κB transcription factors to translocate to the nucleus and initiate the expression of genes crucial for lymphocyte activation, proliferation, and survival.
MALT1's paracaspase activity further amplifies NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and RelB. By inhibiting the proteolytic activity of MALT1, this compound is expected to attenuate NF-κB activation, thereby suppressing immune cell activation, proliferation, and cytokine production.
Data Presentation: Representative Effects of MALT1 Inhibition on Immune Cells
While specific quantitative data for this compound is not publicly available, the following tables summarize representative data from studies on other potent MALT1 inhibitors to illustrate the expected effects.
Table 1: Representative Inhibitory Activity of MALT1 Inhibitors on T-Cell Proliferation and Cytokine Production.
| Parameter | MALT1 Inhibitor | Cell Type | Stimulation | IC50 (µM) | Reference Compound |
| IL-2 Secretion | MLT-943 | Human PBMCs | anti-CD3/CD28 | 0.07 - 0.09 | Not Applicable |
| T-Cell Proliferation | MI-2 | ABC-DLBCL cell lines | Not Applicable | 0.2 - 0.5 | Not Applicable |
| IFN-γ Production | Allosteric MALT1 Inhibitor | Human CD4+ T cells | anti-CD3/CD28 | Not Specified | Not Applicable |
| TNF-α Production | Allosteric MALT1 Inhibitor | Human CD4+ T cells | anti-CD3/CD28 | Not Specified | Not Applicable |
Note: This table presents representative data for potent MALT1 inhibitors to demonstrate the expected range of activity. Researchers should determine the specific IC50 values for this compound in their experimental systems.
Table 2: Representative Effects of MALT1 Inhibition on T-Cell Activation Markers.
| Marker | MALT1 Inhibitor | Cell Type | Stimulation | Concentration (µM) | % Inhibition of Marker Expression | Reference Compound |
| CD25 | Allosteric MALT1 Inhibitor | Human CD4+ T cells | anti-CD3/CD28 | 10 | Significant Reduction | Not Applicable |
| CD69 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Applicable |
| CD44 | Not Specified | Murine CD4+ and CD8+ T cells | In vivo model | Not Applicable | Reduced MFI | Not Applicable |
Note: This table provides a qualitative summary of the expected effects of MALT1 inhibition on common T-cell activation markers based on published studies with other MALT1 inhibitors.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound
1. Isolation of PBMCs: a. Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation. b. Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS). c. Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin). d. Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
2. Cell Seeding and Treatment: a. Seed the PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells per well. b. Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired final concentrations in complete RPMI-1640 medium. c. Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be less than 0.1%. d. Incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
3. T-Cell Activation: a. After the pre-incubation with the inhibitor, add a T-cell activation stimulus to the wells. Common stimuli include:
- Phytohemagglutinin (PHA) at 5 µg/mL.
- Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and Ionomycin at 1 µg/mL.
- Anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. b. Include unstimulated control wells (with vehicle and inhibitor) and stimulated vehicle control wells. c. Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
Protocol 2: Flow Cytometry Analysis of T-Cell Activation and Proliferation
1. Staining for Surface Markers: a. After the incubation period, harvest the cells and transfer them to V-bottom 96-well plates. b. Wash the cells once with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide). c. Prepare a cocktail of fluorescently conjugated antibodies against T-cell surface markers. A recommended panel includes:
- Anti-CD3 (to identify T cells)
- Anti-CD4 (to identify helper T cells)
- Anti-CD8 (to identify cytotoxic T cells)
- Anti-CD25 (an activation marker)
- Anti-CD69 (an early activation marker)
- A viability dye (to exclude dead cells from the analysis) d. Resuspend the cell pellets in the antibody cocktail and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer.
2. Proliferation Analysis (using CFSE): a. Prior to seeding, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. b. After the 72-hour stimulation period, harvest and stain the cells for surface markers as described above. c. The dilution of CFSE fluorescence is indicative of cell proliferation.
3. Flow Cytometry Acquisition and Analysis: a. Resuspend the stained cells in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on viable, single cells, then on CD3+ T cells. Further, delineate CD4+ and CD8+ populations and analyze the expression of activation markers (CD25, CD69) and proliferation (CFSE dilution).
Protocol 3: Intracellular Cytokine Staining
1. Cell Stimulation and Protein Transport Inhibition: a. Follow steps 1 and 2 of Protocol 1. b. For the final 4-6 hours of the 24-hour stimulation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture to trap cytokines intracellularly.
2. Surface and Intracellular Staining: a. Harvest and stain for surface markers as described in Protocol 2, step 1. b. After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. c. Prepare a cocktail of fluorescently conjugated antibodies against intracellular cytokines. A recommended panel includes:
- Anti-IFN-γ
- Anti-TNF-α
- Anti-IL-2 d. Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with permeabilization buffer.
3. Flow Cytometry Acquisition and Analysis: a. Resuspend the cells in FACS buffer and acquire on a flow cytometer. b. Analyze the data by gating on viable, single T-cell subsets (CD4+ and CD8+) and quantifying the percentage of cells producing each cytokine.
Mandatory Visualizations
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Application Notes and Protocols for High-Throughput Screening of MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a key regulator in the activation of NF-κB signaling, a pathway crucial for the proliferation and survival of both normal lymphocytes and various B-cell lymphomas.[1][2] MALT1 possesses both scaffolding functions and arginine-specific cysteine protease (paracaspase) activity.[3][4] Its proteolytic activity, which involves the cleavage of substrates like RelB, A20, CYLD, and Roquin, has emerged as a compelling therapeutic target for autoimmune diseases and certain cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3][5][6][7]
The development of potent and specific MALT1 inhibitors is a significant area of focus in drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing novel MALT1 inhibitors. This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays to evaluate MALT1 inhibitors, using well-characterized compounds as examples. While the specific compound "(R)-Malt1-IN-7" is not extensively documented in the provided search results, the following protocols are directly applicable to its characterization and that of other MALT1 inhibitors.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway, initiated by B-cell receptor (BCR) activation. MALT1 forms the CBM complex with CARD11 and BCL10, leading to the activation of downstream signaling cascades.[3][6][8]
Caption: MALT1 in the NF-κB signaling cascade.
Quantitative Data Summary
The following table summarizes the inhibitory activities of several known MALT1 inhibitors, which can be used as reference compounds in HTS assays.
| Compound | Assay Type | Target/Cell Line | Potency (IC50/GI50/Ki) | Reference |
| Compound 3 | Biochemical (LZ-MALT1) | Recombinant MALT1 | Ki: ~0.01 µM | [3] |
| Cellular (Raji MALT1-GloSensor) | Raji Cells | GI50: ~0.01 µM | [3] | |
| Cellular (Growth Inhibition) | OCI-Ly3 Cells | GI50: ~0.01 µM | [3] | |
| Z-VRPR-fmk | Biochemical | Recombinant MALT1 | Ki: 0.14 µM | [9] |
| Cellular (Raji MALT1-GloSensor) | Raji Cells | GI50: ~0.35 µM | [3] | |
| MI-2 | Cellular (Growth Inhibition) | ABC-DLBCL cell lines | Active | [5] |
| Mepazine | Biochemical | Recombinant MALT1 | IC50: 0.83 µM | [9] |
| MLT-827 | Biochemical | Recombinant MALT1 | IC50: 5 nM | [9] |
Experimental Protocols
Biochemical High-Throughput Screening Assay
This assay measures the direct inhibitory effect of compounds on the proteolytic activity of recombinant MALT1 using a fluorogenic substrate.[10]
Workflow Diagram:
Caption: Workflow for the biochemical MALT1 HTS assay.
Materials:
-
Recombinant full-length MALT1 protein
-
Recombinant Bcl-10 protein[10]
-
Fluorogenic Substrate: Ac-LRSR-AMC (Ac-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin)[10]
-
Assay Buffer: 50 mM Hepes, 100 mM NaCl, pH 7.5
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive Control Inhibitor: Z-VRPR-fmk[11]
-
384- or 1536-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (DMSO for negative control, Z-VRPR-fmk for positive control) into the assay plate. Typically, a final concentration range of 0.1 nM to 100 µM is used.
-
Enzyme Preparation: Prepare a master mix of recombinant MALT1 and Bcl-10 in assay buffer. The addition of Bcl-10 can enhance MALT1's protease activity by up to 40-fold.[10]
-
Enzyme Addition: Add the MALT1/Bcl-10 mixture to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow compounds to bind to the enzyme.
-
Substrate Addition: Prepare the Ac-LRSR-AMC substrate solution in assay buffer. Add the substrate to all wells to initiate the reaction. The final substrate concentration should be at or near its Km value.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based High-Throughput Screening Assay (MALT1-GloSensor)
This assay provides a quantitative readout for MALT1 protease activity within living cells, offering a more physiologically relevant screening environment.[3]
Workflow Diagram:
References
- 1. Detection of Recombinant and Cellular MALT1 Paracaspase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 Protease Activity Is Required for Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for MALT1 Activity using (R)-Malt1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the regulation of immune responses.[1] As a paracaspase, it plays a critical role in the activation of NF-κB signaling, a pathway essential for the proliferation and survival of both normal lymphocytes and certain types of cancer cells, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[1][2][3] Unlike traditional immunohistochemistry (IHC) which detects the presence of a protein regardless of its functional state, the use of activity-based probes allows for the specific visualization of catalytically active enzymes within the cellular and tissue context.
(R)-Malt1-IN-7 is a covalent inhibitor designed to target the active site of MALT1. By conjugating this inhibitor to a reporter molecule, it can be adapted for use as an activity-based probe in IHC applications. This allows for the direct assessment of MALT1 enzymatic activity in situ, providing valuable insights into signaling pathway dynamics in both normal and pathological tissues. These application notes provide a detailed protocol for the immunohistochemical detection of active MALT1 using a modified this compound probe.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade, initiated by B-cell receptor (BCR) engagement. Upon BCR stimulation, a series of phosphorylation events leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[4] This complex formation is a critical step for the activation of MALT1's protease function.[5] Active MALT1 then cleaves several substrates, including RelB and A20, which ultimately leads to the activation of the IKK complex and subsequent activation of the canonical NF-κB pathway.[6]
Caption: MALT1 in the NF-κB Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps for performing immunohistochemistry with an activity-based probe like this compound. The workflow begins with tissue preparation and concludes with imaging and analysis.
Caption: Workflow for MALT1 Activity Staining.
Detailed Experimental Protocol
This protocol is a guideline for the use of a biotinylated this compound probe for the detection of active MALT1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissue types and experimental conditions.
Materials and Reagents:
-
FFPE tissue sections (5 µm) on charged slides
-
This compound-Biotin conjugate
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Peroxidase Block (3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Endogenous Peroxidase Quenching:
-
Incubate sections in Peroxidase Block for 10 minutes at room temperature to block endogenous peroxidase activity.[7]
-
Rinse twice with PBS for 5 minutes each.
-
-
Probe Incubation:
-
Dilute the this compound-Biotin probe to the desired concentration in a suitable buffer. The optimal concentration (typically in the low micromolar range) should be determined by titration.
-
Apply the diluted probe to the tissue sections and incubate in a humidified chamber for 60 minutes at room temperature.
-
-
Blocking:
-
Rinse slides twice with PBS for 5 minutes each.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific binding.[7]
-
-
Detection:
-
Without rinsing, apply Streptavidin-HRP conjugate diluted according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature in a humidified chamber.[7]
-
Wash slides three times with PBS for 5 minutes each.
-
-
Chromogenic Development:
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-5 minutes).[7]
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.[7]
-
Coverslip the slides using a permanent mounting medium.
-
Data Presentation and Analysis
Quantitative analysis of IHC staining provides an objective measure of MALT1 activity. This can be achieved through digital image analysis software that measures the intensity and area of staining.
Table 1: Quantitative Analysis of MALT1 Activity Staining
| Sample ID | Tissue Type | Condition/Treatment | Staining Intensity (Mean Optical Density) | Percent Positive Area (%) | H-Score |
| Control 1 | ABC-DLBCL | Vehicle | 0.45 | 75 | 210 |
| Control 2 | GCB-DLBCL | Vehicle | 0.12 | 15 | 30 |
| Test 1 | ABC-DLBCL | MALT1 Inhibitor X | 0.15 | 20 | 45 |
| Test 2 | Primary Tumor | Untreated | 0.38 | 60 | 180 |
| Test 3 | Normal Lymph Node | N/A | 0.08 | 5 | 10 |
-
Staining Intensity (Mean Optical Density): Measures the average intensity of the chromogen signal in the stained area.
-
Percent Positive Area (%): Represents the percentage of the total tissue area that is positively stained.
-
H-Score: A semi-quantitative score calculated as: H-Score = Σ (i × Pi), where 'i' is the intensity level (e.g., 0, 1+, 2+, 3+) and 'Pi' is the percentage of cells at that intensity.
This structured presentation of data allows for robust comparison of MALT1 activity across different samples and treatment conditions, facilitating the evaluation of MALT1 inhibitors and the characterization of disease states.
References
- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Troubleshooting & Optimization
Optimizing (R)-Malt1-IN-7 concentration for maximum MALT1 inhibition
Welcome to the technical support center for (R)-Malt1-IN-7, a potent and specific inhibitor of the MALT1 paracaspase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the proteolytic activity of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of antigen receptors (like the B-cell and T-cell receptors).[2][3][4][5] By inhibiting the protease function of MALT1, this compound prevents the cleavage of MALT1 substrates, thereby suppressing downstream NF-κB signaling and promoting apoptosis in cancer cells that are dependent on this pathway.[1]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in cell lines with constitutive MALT1 activity, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL).[6] Cell lines like HBL-1, TMD8, OCI-Ly3, and OCI-Ly10 have shown dependence on MALT1 activity for their proliferation and survival.[6]
Q3: What is a good starting concentration for my experiments?
A3: Based on studies with structurally related MALT1 inhibitors like MI-2, a good starting point for cell-based assays is in the nanomolar to low micromolar range. For instance, GI50 values for MI-2 in sensitive ABC-DLBCL cell lines were observed to be between 0.2 µM and 0.5 µM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I confirm that this compound is inhibiting MALT1 in my cells?
A4: MALT1 inhibition can be confirmed by observing a decrease in the cleavage of its known substrates. Commonly used markers for Western blot analysis include the reduction of cleaved forms of CYLD, BCL10, A20, and RelB.[6][7]
Data Presentation
The following table summarizes the growth inhibition data for the closely related MALT1 inhibitor, MI-2, in various lymphoma cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Subtype | GI50 (µM) of MI-2 |
| HBL-1 | ABC-DLBCL | 0.2 |
| TMD8 | ABC-DLBCL | 0.5 |
| OCI-Ly3 | ABC-DLBCL | 0.4 |
| OCI-Ly10 | ABC-DLBCL | 0.4 |
Note: This data is for MI-2, a structurally similar MALT1 inhibitor. Optimal concentrations for this compound should be determined empirically.
Experimental Protocols
Protocol 1: Assessment of MALT1 Substrate Cleavage by Western Blot
This protocol describes how to detect the inhibition of MALT1-mediated cleavage of its substrate CYLD.
-
Cell Seeding and Treatment: Seed your cells of interest (e.g., HBL-1, TMD8) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight if applicable. Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare the samples by adding Laemmli buffer and boiling for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for CYLD overnight at 4°C. The antibody should be able to detect both the full-length and the cleaved form of CYLD.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Compare the band intensities of full-length and cleaved CYLD between the treated and control samples. A decrease in the cleaved form and an increase in the full-length form indicate MALT1 inhibition.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Compound Addition: Prepare serial dilutions of this compound. Add the desired concentrations of the inhibitor and a vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8][9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the inhibitor concentration and determine the GI50 value using a suitable software.
Mandatory Visualizations
References
- 1. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CARMA1/BCL10/MALT1 complex in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Carma1/MALT1-dependent, Bcl10-independent, pathway regulates antigen receptor-mediated mTOR signaling in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 8. OUH - Protocols [ous-research.no]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ch.promega.com [ch.promega.com]
Troubleshooting (R)-Malt1-IN-7 insolubility in aqueous solutions
Welcome to the technical support center for (R)-Malt1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this potent MALT1 protease inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address issues related to the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4] MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling pathways downstream of antigen receptors, which are vital for the proliferation and survival of certain immune cells.[5][6][7][8][9] By inhibiting the proteolytic activity of MALT1, this compound can block these signaling pathways, making it a valuable tool for cancer research, particularly in the context of B-cell lymphomas where MALT1 is often dysregulated.[10][11]
Q2: What is the expected solubility of this compound in aqueous solutions?
Q3: What is the recommended solvent for creating a stock solution of this compound?
The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). While the exact solubility in DMSO is not specified for this particular compound, related MALT1 inhibitors show good solubility in DMSO. For instance, MALT1 inhibitor MI-2 has a solubility of ≥ 46 mg/mL in DMSO, and MLT-748 is soluble at 200 mg/mL in DMSO. It is advisable to use fresh, anhydrous DMSO to prepare stock solutions.[1][17]
Q4: What is the MALT1 signaling pathway?
The MALT1 signaling pathway is a key component of the adaptive immune response. Following T-cell or B-cell receptor stimulation, a protein complex called the CBM signalosome is formed, consisting of CARMA1 (CARD11), BCL10, and MALT1.[18][19] This complex formation activates MALT1's protease function. Activated MALT1 then cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and RelB, leading to the activation of NF-κB transcription factors.[5][20] This, in turn, promotes cell survival and proliferation.
Caption: MALT1 Signaling Pathway.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate forms when diluting my DMSO stock of this compound into aqueous buffer.
This is a common issue for hydrophobic small molecules. The following steps can help you achieve a clear, working solution.
Step 1: Optimize your stock solution and initial dilution.
-
Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution. Hygroscopic DMSO can negatively impact the solubility of some compounds.
-
Lower Stock Concentration: If you are using a very high concentration stock (e.g., >50 mM), try preparing a lower concentration stock (e.g., 10 mM). This can sometimes make the subsequent dilution into aqueous buffer more manageable.
-
Serial Dilutions in DMSO: Before diluting into your final aqueous buffer, perform serial dilutions of your stock solution in DMSO to get closer to your final working concentration.
Step 2: Modify your aqueous buffer.
If optimizing the dilution from a DMSO stock is not sufficient, you may need to add solubilizing agents to your aqueous buffer.
| Method | Description | Advantages | Considerations |
| Co-solvents | Add a small percentage of an organic solvent to your aqueous buffer. | Simple to implement. | May affect cell viability or protein activity at higher concentrations. Final concentration of the organic solvent should be tested for compatibility with your assay. |
| Surfactants | Incorporate non-ionic surfactants. | Can be very effective at low concentrations. | May interfere with some assays, particularly those involving protein-protein interactions or membrane integrity. |
| Cyclodextrins | Use cyclodextrins to form inclusion complexes with the inhibitor. | Generally well-tolerated in cellular assays. | Can be more expensive than other methods. |
Step 3: Sonication and Warming.
-
Sonication: After diluting the inhibitor into the aqueous buffer, sonicate the solution in a water bath for a few minutes. This can help to break up small precipitates and facilitate dissolution.[15]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can also aid in dissolving the compound. However, be cautious about the thermal stability of this compound and other components of your assay.
Experimental Protocols
Protocol 1: Standard Dilution from DMSO Stock
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
For your experiment, dilute the stock solution directly into your pre-warmed aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to minimize solvent effects on your assay.
-
Vortex the final solution immediately and vigorously after adding the DMSO stock.
-
Visually inspect for any precipitation.
Protocol 2: Using a Co-solvent (Ethanol)
-
Prepare a 10 mM stock solution of this compound in 100% ethanol.
-
In a separate tube, prepare your aqueous buffer containing a final concentration of 1-5% ethanol.
-
Add the required volume of the ethanol stock solution to the ethanol-containing buffer.
-
Vortex thoroughly.
Protocol 3: Using a Surfactant (Tween-20)
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your aqueous buffer containing 0.01% to 0.1% Tween-20.
-
Add the DMSO stock solution to the surfactant-containing buffer while vortexing.
-
Continue to vortex for 1-2 minutes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for your specific experimental conditions. Always consult the product datasheet and relevant literature for the most up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy this compound [smolecule.com]
- 12. iris.hi.is [iris.hi.is]
- 13. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MALT1 — TargetMol Chemicals [targetmol.com]
Off-target effects of (R)-Malt1-IN-7 in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the MALT1 inhibitor, (R)-Malt1-IN-7, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors (like the T-cell receptor and B-cell receptor) and other immune receptors.[1][2] It functions as both a scaffold protein and a protease.[1] this compound specifically inhibits the proteolytic activity of MALT1, which is essential for the cleavage of several substrates that regulate NF-κB activation, such as A20, BCL10, CYLD, and RelB.[3][4]
Q2: What are the expected on-target effects of this compound in primary immune cells?
By inhibiting MALT1 protease activity, this compound is expected to:
-
Inhibit T-cell and B-cell activation and proliferation following antigen receptor stimulation.
-
Reduce the production of pro-inflammatory cytokines, such as IL-2, TNF-α, and IFN-γ.
-
Suppress the nuclear translocation of the c-Rel NF-κB subunit.[5]
-
Induce apoptosis in MALT1-dependent malignant cells, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) cells.[6]
Q3: Are there known off-target effects of this compound in primary cell cultures?
While specific off-target screening data for this compound in a broad panel of kinases or proteases in primary cells is not extensively documented in publicly available literature, several studies on similar MALT1 inhibitors suggest a high degree of selectivity. For instance, the MALT1 inhibitor z-VRPR-fmk showed specific toxicity to ABC DLBCL cells with no apparent off-target effects on Germinal Center B-cell like (GCB) DLBCL cells.[6] Another rationally designed MALT1 inhibitor was reported to have an excellent overall protease selectivity profile. However, researchers should always perform appropriate controls to rule out potential off-target effects in their specific experimental system.
Q4: How can I assess the specificity of this compound in my experiments?
To confirm that the observed effects are due to MALT1 inhibition, consider the following controls:
-
Use a structurally distinct MALT1 inhibitor: Comparing the effects of this compound with another validated MALT1 inhibitor can help confirm on-target activity.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of MALT1 could rescue the observed phenotype.
-
Use MALT1-deficient cells: Primary cells from MALT1 knockout animals can serve as a negative control.[7]
-
Western Blot Analysis: Confirm the inhibition of MALT1 activity by assessing the cleavage of known MALT1 substrates like BCL10 or RelB.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound on cell viability or activation. | Cell type is not dependent on MALT1 signaling. | Confirm that your primary cell type of interest relies on the MALT1 signaling pathway for the process you are studying. For example, some lymphoma subtypes like GCB-DLBCL are MALT1-independent.[6] |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. | |
| Inhibitor instability. | Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. | |
| High levels of cytotoxicity observed in control cells. | Solvent toxicity. | Test the effect of the vehicle (e.g., DMSO) alone on cell viability at the same concentration used to dissolve this compound. |
| Off-target toxicity. | While MALT1 inhibitors are generally selective, high concentrations may lead to off-target effects. Lower the concentration and perform specificity controls as described in the FAQs. | |
| Variability in results between experiments. | Inconsistent cell health or density. | Standardize cell isolation, culture conditions, and seeding density. Ensure cells are in the logarithmic growth phase before treatment. |
| Batch-to-batch variation of the inhibitor. | If possible, use a single, quality-controlled batch of this compound for a series of experiments. |
Data on Potential Off-Target Effects
While specific quantitative data for this compound is limited, the following table summarizes potential off-target considerations based on the function of MALT1 and general observations with similar inhibitors. Researchers should empirically determine the effects in their system.
| Potential Off-Target Pathway | Rationale for Consideration | Experimental Approach to Investigate |
| Other Caspases | MALT1 is a paracaspase and shares some structural homology with caspases. | Use specific substrates and inhibitors for other caspases (e.g., caspase-3, -8, -9) to assess cross-reactivity. |
| Kinase Signaling Cascades | MALT1 inhibition can indirectly affect downstream signaling pathways. A screen of MALT1 inhibitors with PI3K and MTORC1 inhibitors showed synergistic effects.[8] | Perform phosphoproteomic analysis or use phospho-specific antibodies for key signaling nodes (e.g., Akt, S6K) to assess unintended alterations. |
| Regulatory T-cell (Treg) Function | MALT1 protease activity is important for Treg development and function.[1][7] | In experiments with mixed immune cell populations, assess the frequency and suppressive function of Tregs (e.g., by flow cytometry for FoxP3 and functional suppression assays). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed primary cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Treatment: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells. Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for MALT1 Substrate Cleavage
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against a MALT1 substrate (e.g., BCL10, RelB) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytokine Release Assay (ELISA)
-
Cell Stimulation: Culture primary immune cells in the presence of a stimulus (e.g., anti-CD3/CD28 for T-cells, LPS for monocytes) with or without this compound for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IL-2, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve.
Visualizations
Caption: MALT1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Assessing this compound Effects.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 protease activity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Malt1-IN-7 and Other MALT1 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of MALT1 inhibitors, with a focus on long-term experimental use. While the specific compound of interest is (R)-Malt1-IN-7, the information provided is based on the broader class of MALT1 inhibitors and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity associated with long-term MALT1 inhibitor administration?
A1: The primary toxicity observed with long-term MALT1 inhibition is an autoimmune-like syndrome, often compared to IPEX (Immune dysregulation, Polyendocrinopathy, Enteropathy, X-linked) syndrome.[1][2] This is primarily driven by a dose-dependent reduction in the number and function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis.[1][3] MALT1's protease activity is essential for Treg development and survival.[3]
Q2: What are the typical clinical signs of MALT1 inhibitor-induced toxicity in animal models?
A2: In preclinical species such as rats and dogs, prolonged MALT1 inhibition can lead to severe intestinal inflammation, high serum IgE levels, systemic T cell activation, and mononuclear cell infiltration in multiple tissues.[2] Other reported signs include lymphadenopathy and gastrointestinal toxicity.[4] However, one study showed that long-term MALT1 inactivation in adult mice did not lead to severe systemic inflammation, despite reduced Treg levels, suggesting the toxicity profile may vary depending on the model and the specific inhibitor.[3]
Q3: How can I monitor for the onset of toxicity in my long-term experiments?
A3: Regular monitoring of animal health is critical. Key parameters to track include:
-
Body weight and clinical signs: Monitor for weight loss, lethargy, ruffled fur, and signs of gastrointestinal distress (e.g., diarrhea).
-
Immunophenotyping: Regularly analyze peripheral blood for changes in immune cell populations, with a particular focus on the frequency of CD4+Foxp3+ regulatory T cells.[1][5]
-
Serum Cytokine and IgE levels: Measure levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and total IgE.[2]
-
Histopathology: At the end of the study, or if clinical signs warrant, perform histopathological analysis of key organs (e.g., intestines, liver, lungs) to assess for immune cell infiltration.[2][3]
Q4: Are there strategies to mitigate the autoimmune toxicity of MALT1 inhibitors?
A4: Yes, several strategies are being explored:
-
Dose Optimization: It may be possible to uncouple the desired anti-inflammatory or anti-cancer effects from the severe reduction in Tregs by using lower, effective doses.[4][6]
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule might allow for Treg recovery while still achieving therapeutic efficacy.
-
Combination Therapy: Combining the MALT1 inhibitor with immunosuppressive agents could help manage the autoimmune side effects. However, this needs to be carefully evaluated to avoid compromising the intended therapeutic effect.
-
Use of Allosteric Inhibitors: Some research suggests that allosteric MALT1 inhibitors may have a different safety profile compared to active site inhibitors and could potentially spare Treg function.[4][6]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the MALT1 protease.[7][8] MALT1 is a key component of the CBM (CARD11-BCL10-MALT1) signaling complex, which is activated downstream of T-cell and B-cell receptors.[9] By inhibiting the proteolytic activity of MALT1, this compound blocks the cleavage of MALT1 substrates, which in turn suppresses the activation of the NF-κB signaling pathway.[10][11] This pathway is crucial for the proliferation and survival of certain cancer cells and for the activation of immune cells.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15%) and poor clinical condition in treated animals. | Onset of severe autoimmune-like toxicity due to MALT1 inhibition. | - Immediately euthanize animals exhibiting severe distress. - In future cohorts, consider reducing the dose or switching to an intermittent dosing schedule. - Increase the frequency of monitoring for early signs of toxicity. |
| Progressive decrease in peripheral blood Treg (CD4+Foxp3+) frequency. | Expected pharmacodynamic effect of the MALT1 inhibitor. | - Correlate the Treg reduction with clinical observations. If animals are otherwise healthy, continue monitoring closely. - If Treg reduction is associated with adverse clinical signs, consider dose reduction. - Analyze effector T cell activation markers to assess the balance between regulatory and effector responses. |
| High variability in response and toxicity between animals. | - Inconsistent drug formulation or administration. - Differences in individual animal susceptibility. | - Ensure consistent and homogenous formulation of this compound for each administration. - Increase the number of animals per group to improve statistical power. - Consider using age- and weight-matched animals from a single source. |
| Lack of therapeutic efficacy at doses that are well-tolerated. | - Insufficient drug exposure. - The experimental model is not dependent on MALT1 signaling. | - Perform pharmacokinetic studies to determine the plasma and tissue concentrations of this compound. - Confirm the MALT1-dependence of your in vivo model using in vitro assays or genetic models if possible. - Consider a dose-escalation study to find the maximum tolerated dose (MTD). |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected MALT1 Inhibitors
| Compound | Assay | IC50 / GI50 | Cell Line | Reference |
| MI-2 | Growth Inhibition | 0.2 µM (GI50) | HBL-1 (ABC-DLBCL) | [12] |
| MI-2 | Growth Inhibition | 0.5 µM (GI50) | TMD8 (ABC-DLBCL) | [12] |
| z-VRPR-fmk | MALT1 Protease Inhibition | ~10 µM (IC50) | In vitro | [13] |
| Compound 3 | Growth Inhibition | < 10 nM (GI50) | OCI-Ly3 (ABC-DLBCL) | [14] |
Note: Data for this compound is not publicly available. This table is for comparative purposes with other known MALT1 inhibitors.
Table 2: In Vivo Toxicity Observations for MALT1 Inhibitors
| Compound | Species | Dosing Regimen | Key Toxicity Findings | Reference |
| MLT-943 | Rat | 5 mg/kg, daily, p.o. | Progressive reduction in Treg frequency, severe intestinal inflammation, high serum IgE. | [1] |
| MI-2 | Mouse | Up to 25 mg/kg, daily, i.p. for 10 days | No evidence of lethargy or weight loss. | [12] |
| MALT1 genetic inactivation (inducible) | Mouse | Tamoxifen-induced | Reduced Treg levels, but no severe systemic inflammation after 6 months. Localized immune cell infiltration in stomach and lungs. | [3] |
Experimental Protocols
Protocol 1: In Vivo Dosing and Monitoring for a Long-Term Study
-
Formulation of this compound:
-
Disclaimer: A specific, validated formulation for this compound for in vivo use is not publicly available. The following is a general example that may require optimization.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For intraperitoneal (i.p.) injection, the stock solution can be diluted in a vehicle such as a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
For oral gavage (p.o.), the compound may be suspended in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 in water.
-
Ensure the final concentration of the dosing solution is appropriate for the intended dose and administration volume. Prepare fresh dosing solutions regularly.
-
-
Animal Dosing and Monitoring Schedule:
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record body weight and collect a baseline blood sample for immunophenotyping.
-
Dosing: Administer this compound and vehicle control according to the planned schedule (e.g., daily, 5 days a week).
-
Monitoring:
-
Record body weights and clinical observations daily.
-
Collect blood samples (e.g., via tail vein) weekly or bi-weekly for flow cytometry analysis of Treg and other immune cell populations.
-
At the end of the study, collect terminal blood samples for cytokine analysis and tissues for histopathology.
-
-
Protocol 2: Flow Cytometry for Monitoring Mouse Regulatory T Cells
-
Sample Preparation:
-
Collect approximately 50-100 µL of whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Perform red blood cell lysis using a suitable lysis buffer.
-
Wash the remaining cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
Staining:
-
Stain for surface markers by incubating the cells with fluorescently labeled antibodies against CD4 and CD25.
-
After surface staining, fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's protocol.
-
Stain for the intracellular marker Foxp3 with a fluorescently labeled anti-Foxp3 antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on CD4+ T cells and then analyze the expression of CD25 and Foxp3 to identify the Treg population (CD4+CD25+Foxp3+).
-
Visualizations
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
Caption: General experimental workflow for long-term in vivo studies.
Caption: Troubleshooting logic for addressing in vivo toxicity.
References
- 1. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homeostasis and function of regulatory T cells (Tregs) in vivo: lessons from TCR-transgenic Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. MALT1 - Wikipedia [en.wikipedia.org]
- 10. Buy this compound [smolecule.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Malt1-IN-7 stability and storage conditions for long-term use
This technical support center provides guidance on the stability and long-term storage of (R)-Malt1-IN-7, a potent MALT1 protease inhibitor.[1][2][3] The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder for long-term use?
A1: For long-term storage, the lyophilized powder of this compound should be stored at -20°C or -80°C in a tightly sealed vial to protect it from moisture and light.[4][5][6] Under these conditions, the compound is expected to be stable for an extended period. Many small molecules are stable for the duration of shipping at room temperature, but upon receipt, it is crucial to transfer them to the recommended long-term storage conditions.[7][8]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and recommended solvent for reconstituting this compound to create a stock solution.[7] Ensure the DMSO is of high purity and anhydrous, as moisture can affect the stability of the compound.
Q3: How should I store the reconstituted stock solution of this compound?
A3: Once reconstituted in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][7] These aliquots should be stored at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months or longer).[7][8]
Q4: Is the compound sensitive to light?
Q5: Can I store the diluted working solution in an aqueous buffer?
A5: It is not recommended to store this compound in aqueous solutions for extended periods, as they are more susceptible to degradation.[5] Prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. If temporary storage is necessary, it should not exceed 24 hours at 4°C, and a stability check is advised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation in aqueous buffer. 4. Contamination of stock solution. | 1. Ensure stock solutions are stored at -80°C in tightly sealed aliquots. 2. Use fresh aliquots for each experiment to avoid freeze-thaw cycles.[5][7] 3. Prepare fresh working solutions in aqueous buffer for each experiment. 4. Use sterile techniques when preparing and handling solutions. |
| Precipitation observed when diluting DMSO stock in aqueous buffer. | The compound has lower solubility in aqueous solutions. | 1. Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous medium. 2. Ensure the final DMSO concentration in the experimental medium is low (typically <0.5%) to avoid cell toxicity.[7] 3. Gentle warming (to 37°C) and vortexing or sonication can help redissolve the precipitate.[8] |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation or improper handling. | 1. Perform a quality control check of the compound (e.g., by HPLC) to assess its purity and concentration. 2. Strictly follow the recommended storage and handling procedures. 3. Prepare fresh stock solutions if the current stock is old or has been handled improperly. |
Stability and Storage Conditions Summary
| Form | Solvent | Storage Temperature | Expected Stability | Handling Recommendations |
| Lyophilized Powder | N/A | -20°C to -80°C | Up to 2-3 years[7] | Store in a desiccator; allow the vial to warm to room temperature before opening to prevent condensation.[4][6] |
| Stock Solution | DMSO | -20°C | Up to 3 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | -80°C | Up to 6 months or longer | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Aqueous Buffer | 4°C | Not recommended for storage; use immediately. | Prepare fresh from DMSO stock for each experiment. |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent moisture condensation.[6]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex or sonicate the vial gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
General Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions.
-
Sample Preparation: Prepare a solution of this compound in the solvent and at the concentration you intend to test (e.g., 10 µM in cell culture medium).
-
Time Points: Aliquot the solution into separate vials for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Storage Conditions: Store the aliquots under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Analysis: At each time point, analyze the respective aliquot using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).[9]
-
The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0). Plot the percentage of the compound remaining against time to determine its stability profile under the tested conditions.
Visualizations
Caption: Simplified MALT1 signaling pathway and the point of inhibition by this compound.
Caption: General workflow for conducting a stability assessment of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. captivatebio.com [captivatebio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Interpreting unexpected results from (R)-Malt1-IN-7 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Malt1-IN-7, a potent MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease inhibitor. This guide will help interpret unexpected results and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the MALT1 protease.[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of T-cell and B-cell receptor engagement.[3] MALT1 possesses both a scaffolding function, recruiting downstream signaling molecules, and a proteolytic (paracaspase) function. This compound specifically targets the protease activity of MALT1. By inhibiting this activity, it prevents the cleavage of MALT1 substrates such as BCL10, CYLD, and RelB, which are involved in the amplification of NF-κB signaling.[3]
Q2: In which cell lines is this compound expected to be most effective?
MALT1 inhibitors are particularly effective in cell lines that are dependent on chronic B-cell receptor (BCR) signaling for survival, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2] The efficacy of this compound and similar compounds is often correlated with the level of constitutive MALT1 activity in the cells.
Q3: What are the expected downstream effects of this compound treatment?
The primary downstream effect of this compound is the inhibition of the NF-κB signaling pathway. This can be observed by a decrease in the nuclear translocation of NF-κB subunits (e.g., c-Rel and p65) and reduced expression of NF-κB target genes, which are often involved in cell proliferation and survival. In sensitive cell lines, this leads to cell cycle arrest and apoptosis.[2] Additionally, MALT1 inhibition can affect other signaling pathways, such as JNK signaling.
Q4: What is the potential for off-target effects with this compound?
This compound belongs to a class of substituted thiazolo-pyridine compounds that have been developed as highly selective allosteric inhibitors of MALT1. While specific off-target profiling for this compound is not extensively published in peer-reviewed literature, the general class of inhibitors shows good selectivity. However, as with any small molecule inhibitor, it is crucial to perform control experiments to rule out potential off-target effects in your specific experimental system.
Troubleshooting Unexpected Results
Problem 1: No significant inhibition of cell viability in a cancer cell line expected to be sensitive.
-
Possible Cause 1: Low MALT1 activity in the cell line. Not all cancer cell lines, even of the same subtype, have the same level of dependence on MALT1 activity.
-
Troubleshooting: Confirm the constitutive MALT1 activity in your cell line by assessing the cleavage of known MALT1 substrates like CYLD or RelB via Western blot.
-
-
Possible Cause 2: Acquired resistance. Cells can develop resistance to MALT1 inhibitors through various mechanisms, including mutations in downstream signaling components.
-
Troubleshooting: Investigate potential mutations in genes downstream of MALT1 in the NF-κB pathway. Consider combination therapies to overcome resistance.
-
-
Possible Cause 3: Suboptimal experimental conditions. The concentration of this compound or the incubation time may be insufficient.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Problem 2: Observation of an unexpected increase in inflammatory markers or signs of autoimmunity in in vivo models.
-
Possible Cause: Depletion or functional impairment of regulatory T cells (Tregs). This is a significant and documented paradoxical effect of MALT1 protease inhibition. MALT1 activity is crucial for the development, maintenance, and suppressive function of Tregs. Long-term inhibition of MALT1 can lead to a reduction in Treg numbers and a subsequent imbalance in the immune system, potentially leading to autoimmune-like pathologies.
-
Troubleshooting: Monitor the Treg population (e.g., by flow cytometry for CD4, CD25, and FoxP3 markers) in your in vivo models. Assess the overall immune cell activation status. Consider that the therapeutic window for achieving anti-tumor effects without inducing severe autoimmunity might be narrow. It has been observed that lower doses of MALT1 inhibitors may be sufficient for anti-inflammatory effects without significantly impacting Treg numbers.
-
Problem 3: Discrepancy between biochemical and cellular assay results.
-
Possible Cause 1: Cell permeability and stability. this compound may have different permeability or stability in your specific cell type compared to the conditions of the biochemical assay.
-
Troubleshooting: Use a cellular thermal shift assay (CETSA) to confirm target engagement in your cells. Measure the intracellular concentration of the compound if possible.
-
-
Possible Cause 2: Cellular compensation mechanisms. Cells may activate compensatory signaling pathways in response to MALT1 inhibition that are not present in a purified biochemical assay.
-
Troubleshooting: Perform pathway analysis (e.g., phospho-protein arrays, RNA-seq) to identify activated compensatory pathways.
-
Data Presentation
Table 1: Biological Activity of a Representative Thiazolo-Pyridine MALT1 Inhibitor
| Assay Type | Cell Line | Parameter | Value |
| Biochemical Assay | - | MALT1 Activity (EC50) | 0.091 µM |
| Cellular Assay | OCI-LY3 (ABC-DLBCL) | IL-6 Suppression (EC50) | 0.2 µM |
| In Vitro Metabolism | Human Hepatocytes | CYP3A4 Induction (at 10 µM) | 1.45% |
Note: Data is for a representative compound from the same class as this compound, as specific data for this compound is limited in publicly available literature.[4]
Experimental Protocols
Protocol 1: Cellular MALT1 Activity Assay (Western Blot for Substrate Cleavage)
-
Cell Culture and Treatment:
-
Plate cells (e.g., ABC-DLBCL cell line OCI-Ly3) at a suitable density.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
-
Protein Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against MALT1 substrates (e.g., anti-CYLD or anti-RelB) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the full-length and cleaved forms of the MALT1 substrate. A decrease in the cleaved form with increasing concentrations of this compound indicates target engagement and inhibition.
-
Protocol 2: Cell Viability Assay (e.g., using Resazurin-based reagents)
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Add serial dilutions of this compound and a vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Reagent Addition and Measurement:
-
Add the resazurin-based viability reagent (e.g., CellTiter-Blue®) to each well.
-
Incubate for 1-4 hours.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
Improving the bioavailability of (R)-Malt1-IN-7 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of (R)-Malt1-IN-7 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a small molecule inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component in the NF-κB signaling pathway, which is crucial for the activation and survival of immune cells. This makes MALT1 an attractive therapeutic target for certain cancers and autoimmune diseases. Like many small molecule inhibitors, this compound may exhibit poor aqueous solubility, which can lead to low oral bioavailability, limiting its efficacy in in vivo experiments.
Q2: What are the common reasons for the low bioavailability of small molecule inhibitors like this compound?
Low bioavailability of orally administered drugs is often due to poor water solubility and slow dissolution in the gastrointestinal tract. Another significant factor can be first-pass metabolism in the gut wall and liver, where the drug is metabolized before it reaches systemic circulation.
Q3: Are there any known formulation strategies for other MALT1 inhibitors that could be adapted for this compound?
Yes, studies with other MALT1 inhibitors provide valuable insights. For instance, the MALT1 inhibitor MI-2 has been administered intraperitoneally in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Another orally active MALT1 inhibitor, MLT-943, has been administered to mice via oral gavage. The development of orally bioavailable MALT1 inhibitors is an active area of research, with some compounds reported to have "good oral bioavailability" in preclinical models.
Q4: What are the typical routes of administration for MALT1 inhibitors in preclinical animal models?
The route of administration depends on the compound's properties. For compounds with known or suspected low oral bioavailability, intraperitoneal (i.p.) or intravenous (i.v.) injections are common to ensure systemic exposure. For orally bioavailable compounds, administration is typically via oral gavage.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or variable drug exposure in plasma after oral administration. | Poor aqueous solubility of this compound. | 1. Formulation Optimization: Prepare a formulation to enhance solubility. Options include using co-solvents (e.g., PEG300, DMSO), surfactants (e.g., Tween 80), or creating a self-emulsifying drug delivery system (SEDDS). 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. |
| First-pass metabolism. | 1. Alternative Route of Administration: Consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass the gastrointestinal tract and liver first-pass effect. 2. Co-administration with an Inhibitor of Metabolism: This is a more complex approach and requires careful investigation of the metabolic pathways of this compound. | |
| Precipitation of the compound in the formulation upon standing or dilution. | The compound is at a concentration above its solubility limit in the chosen vehicle. | 1. Adjust Formulation: Increase the proportion of solubilizing agents (co-solvents, surfactants). 2. Prepare Fresh Formulations: Prepare the dosing solution immediately before administration to minimize the risk of precipitation. 3. Sonication: Use sonication to aid in dissolving the compound. |
| No observable in vivo efficacy despite achieving target plasma concentrations. | The free (unbound) drug concentration at the target site is insufficient. | 1. Assess Plasma Protein Binding: A high degree of plasma protein binding can limit the amount of free drug available to exert its effect. 2. Increase Dose: A higher dose may be necessary to achieve a therapeutic concentration of the free drug. This should be done cautiously, considering potential toxicity. |
| Toxicity or adverse effects in animal models. | Off-target effects or vehicle-related toxicity. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Vehicle Toxicity Control: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. |
Experimental Protocols
Protocol 1: Preparation of a Formulation for Intraperitoneal (i.p.) Injection
This protocol is adapted from a formulation used for the MALT1 inhibitor MI-2 and can be a starting point for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. The volume of DMSO should be 10% of the final desired volume.
-
Add PEG300 to the solution. The volume of PEG300 should be 40% of the final desired volume. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the solution. The volume of Tween 80 should be 5% of the final desired volume. Mix until the solution is homogenous.
-
Slowly add sterile saline to the mixture to reach the final desired volume. The volume of saline will be 45% of the total. Mix gently.
-
If necessary, sonicate the final solution to ensure complete dissolution.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
This compound formulation (ensure it is suitable for oral administration)
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes
Procedure:
-
Ensure the this compound formulation is homogenous and at the correct concentration.
-
Gently restrain the mouse.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the mouse's esophagus. Do not force the needle.
-
Slowly administer the dosing solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
Visualizations
Caption: MALT1 Signaling Pathway and the inhibitory action of this compound.
Technical Support Center: Validating (R)-Malt1-IN-7 Specificity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for validating the specificity of the MALT1 inhibitor, (R)-Malt1-IN-7, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is MALT1 and how does this compound work?
A: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique enzyme known as a paracaspase. It has two primary functions: acting as a scaffold for protein assembly and as a protease that cleaves specific protein substrates.[1] MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for activating the NF-κB transcription factor in response to signals from immune receptors like the B-cell receptor (BCR) and T-cell receptor (TCR).[2][3]
This compound is a small molecule inhibitor designed to specifically block the protease (enzymatic) activity of MALT1.[4][5] By inhibiting MALT1's ability to cleave its targets, the inhibitor is expected to suppress the sustained NF-κB signaling that is critical for the survival and proliferation of certain cancer cells, particularly lymphomas like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[5][6]
Q2: Why is it critical to validate the specificity of this compound in a new cell line?
A: Validating specificity is essential for several reasons:
-
Confirming On-Target Activity: It ensures that the observed biological effects (e.g., cell death) are a direct result of MALT1 inhibition and not due to unintended interactions with other proteins (off-target effects).[7]
-
Determining Cellular Dependency: Not all cell lines rely on MALT1 activity for survival. Validation helps determine if your new cell line is sensitive to MALT1 inhibition.[8]
-
Establishing an Effective Dose: It helps identify the optimal concentration range that provides maximal MALT1 inhibition with minimal off-target toxicity.
Q3: What are the key downstream targets for assessing MALT1 protease activity?
A: The most direct way to confirm that this compound is inhibiting MALT1's enzymatic function is to measure the cleavage of its known substrates. Key substrates include:
-
CYLD: A deubiquitinating enzyme. MALT1 cleavage inactivates it.[2]
-
RelB: An NF-κB family member that acts as a negative regulator. MALT1-mediated cleavage leads to its degradation.[10]
-
A20 (TNFAIP3): Another deubiquitinating enzyme that negatively regulates NF-κB signaling.[2][11]
A specific MALT1 inhibitor should prevent the formation of the cleaved fragments of these proteins, which can be detected by western blot.[8]
Q4: How do I design a dose-response experiment to determine the optimal concentration of this compound?
A: A dose-response experiment is crucial for determining the half-maximal inhibitory concentration (IC50) in your cell line.
-
Select a Range: Choose a broad range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).
-
Cell Seeding: Plate your cells at a consistent density and allow them to adhere overnight.
-
Treatment: Treat the cells with the different concentrations of this compound for a defined period (e.g., 48 or 72 hours).
-
Assay: Use a cell viability assay (such as MTS or CellTiter-Glo) to measure the percentage of viable cells at each concentration compared to a vehicle control (e.g., DMSO).
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. The goal is to find a concentration that is effective at inhibiting the target without causing non-specific toxicity.[13]
Troubleshooting Guide
Problem: I don't see any inhibition of MALT1 activity (e.g., no change in substrate cleavage or cell viability) after treatment.
-
Possible Cause 1: Sub-optimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment as described above. It's possible the concentrations used were too low to be effective in your specific cell line.
-
-
Possible Cause 2: The cell line is not dependent on MALT1 protease activity.
-
Solution: Confirm the cellular context. Many ABC-DLBCL cell lines are MALT1-dependent, whereas other lymphoma subtypes may not be.[11] Include a known MALT1-dependent cell line (e.g., HBL-1, OCI-Ly3) as a positive control in your experiments to ensure the inhibitor is active.
-
-
Possible Cause 3: The inhibitor is degraded or inactive.
-
Solution: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 4: MALT1 is not constitutively active in your cell line.
-
Solution: In some cell types, MALT1 is only activated upon stimulation (e.g., via PMA and ionomycin in Jurkat T-cells, or BCR cross-linking in B-cells).[14] If you are not seeing cleavage of MALT1 substrates at baseline, you may need to stimulate the pathway to induce MALT1 activity before testing the inhibitor.[8]
-
Problem: I see a decrease in cell viability, but I am unsure if it's due to specific MALT1 inhibition or general toxicity.
-
Possible Cause: Off-target effects at high concentrations.
-
Solution 1: Correlate Viability with On-Target Effects. Perform a western blot for MALT1 substrate cleavage (e.g., CYLD) using the same concentrations from your viability assay. A specific inhibitor should show a reduction in substrate cleavage at concentrations that correspond to the loss of cell viability. If cell death occurs at much higher concentrations than those required to inhibit the target, it is likely due to off-target toxicity.
-
Solution 2: Use a Negative Control Cell Line. Test the inhibitor on a cell line known to be independent of MALT1 signaling. A truly specific inhibitor should have a significantly higher IC50 value (i.e., be much less potent) in the MALT1-independent cell line.[1]
-
Problem: My western blot results for MALT1 substrate cleavage are inconsistent or unclear.
-
Possible Cause 1: Poor Antibody Quality.
-
Solution: Ensure you are using an antibody that is validated for detecting both the full-length and cleaved forms of the MALT1 substrate. Check the manufacturer's data sheets and relevant literature. You may need to test multiple antibodies.
-
-
Possible Cause 2: Incorrect Timing of Sample Collection.
-
Solution: MALT1 substrate cleavage can be a dynamic process. Perform a time-course experiment (e.g., collecting lysates at 2, 6, 12, and 24 hours post-treatment) to identify the optimal time point for observing the maximum effect of the inhibitor.
-
Data Presentation
Table 1: Example Dose-Response Data for Cell Viability (72h Treatment)
| Cell Line | Inhibitor Concentration | % Viability (Mean ± SD) | Calculated IC50 |
| New Cell Line (MALT1-Dependent) | Vehicle (DMSO) | 100 ± 4.5 | 15 nM |
| 1 nM | 95.2 ± 5.1 | ||
| 10 nM | 58.1 ± 3.9 | ||
| 100 nM | 12.3 ± 2.1 | ||
| 1 µM | 5.6 ± 1.5 | ||
| Control Cell Line (MALT1-Independent) | Vehicle (DMSO) | 100 ± 5.2 | > 10 µM |
| 1 nM | 101.2 ± 4.8 | ||
| 10 nM | 98.7 ± 5.5 | ||
| 100 nM | 96.4 ± 4.1 | ||
| 1 µM | 92.1 ± 3.8 |
Table 2: Example Western Blot Densitometry for Cleaved CYLD (24h Treatment)
| Cell Line | Inhibitor Concentration | Relative Cleaved CYLD Level (Normalized to Loading Control) |
| New Cell Line (Stimulated) | Vehicle (DMSO) | 1.00 |
| 1 nM | 0.85 | |
| 10 nM | 0.41 | |
| 100 nM | 0.05 | |
| 1 µM | < 0.01 |
Visualizations & Workflows
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
Caption: Experimental workflow for validating this compound specificity.
Detailed Experimental Protocols
Protocol 1: Western Blot for MALT1 Substrate Cleavage (CYLD)
-
Cell Culture and Treatment: Seed 2 x 10^6 cells per well in a 6-well plate and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 24 hours. If required, add a stimulant (e.g., 50 ng/mL PMA + 1 µM Ionomycin) for the final 4-6 hours of incubation.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CYLD (use an antibody that recognizes the C-terminus to detect both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. The full-length CYLD should be visible, and its MALT1-cleaved fragment should decrease in intensity with inhibitor treatment. Also probe for a loading control (e.g., GAPDH or β-Actin).
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect your cell line with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization). Allow cells to recover for 24 hours.
-
Treatment: Re-plate the transfected cells into a 96-well white, clear-bottom plate. Treat with this compound at various non-toxic concentrations (determined from your IC50 experiment). Include positive (e.g., TNFα or PMA/Ionomycin) and negative (vehicle) controls. Incubate for 12-24 hours.
-
Lysis and Reading: Use a dual-luciferase reporter assay system. Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol using a plate luminometer.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in NF-κB activity relative to the vehicle-treated control. A specific MALT1 inhibitor should cause a dose-dependent decrease in stimulated NF-κB activity.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Treatment: After allowing cells to adhere, add various concentrations of this compound. Ensure the final vehicle concentration is consistent across all wells. Incubate for the desired time period (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well (typically a 1:1 ratio with the cell culture medium).
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
References
- 1. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of (R)-Malt1-IN-7
Welcome to the technical support center for (R)-Malt1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent and effective use of this potent MALT1 protease inhibitor in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter, with a focus on addressing batch-to-batch variability.
Issue 1: Inconsistent IC50 Values or Biological Activity Between Batches
Question: We have observed a significant difference in the IC50 value of this compound between two different batches. How can we troubleshoot this?
Answer:
Batch-to-batch variability in the biological activity of a small molecule inhibitor like this compound can stem from several factors. A systematic approach is crucial to identify the root cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Purity Differences | Impurities can compete with the active compound or have off-target effects. Request the Certificate of Analysis (CoA) for each batch and compare the purity levels. Consider performing your own analytical chemistry validation. |
| Presence of Isomers | The presence of the inactive (S)-enantiomer can reduce the effective concentration of the active this compound. Confirm the enantiomeric excess for each batch using chiral chromatography. |
| Degradation of the Compound | Improper storage or handling can lead to degradation. Ensure the compound has been stored as recommended (typically at -20°C, desiccated, and protected from light). Assess the integrity of each batch using LC-MS. |
| Inaccurate Compound Concentration | Errors in weighing or dissolving the compound can lead to incorrect concentrations. Re-weigh the compound using a calibrated balance and prepare fresh stock solutions. Confirm the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient. |
| Assay Variability | Inconsistencies in experimental conditions can affect results. Ensure that all assay parameters (cell density, substrate concentration, incubation times, etc.) are consistent between experiments. Run a known MALT1 inhibitor with a well-established IC50 as a positive control in parallel. |
Issue 2: Poor Solubility or Precipitation of this compound in Assays
Question: Our latest batch of this compound is showing poor solubility in our cell culture media, leading to precipitation. What could be the cause and how can we resolve this?
Answer:
Solubility issues can significantly impact the effective concentration of the inhibitor in your assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Different Salt Form or Polymorph | Different batches might be supplied in a different salt form or may have crystallized in a different polymorphic form, affecting solubility.[1] Review the CoA for any information on the compound's form. If possible, consult with the supplier. |
| Incorrect Solvent for Stock Solution | This compound is typically soluble in DMSO. Ensure you are using a high-purity, anhydrous grade of DMSO for your stock solution. |
| Low Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in your aqueous assay buffer may be too low to maintain solubility. While it's important to keep the final solvent concentration low to avoid toxicity, ensure it is sufficient to keep the inhibitor in solution at the highest tested concentration. A final DMSO concentration of <0.5% is generally recommended. |
| Precipitation in Aqueous Buffer | The compound may be precipitating when diluted from the stock solution into the aqueous assay buffer. Try pre-diluting the stock solution in a solvent that is miscible with your aqueous buffer before the final dilution. Also, ensure the pH of the buffer is compatible with the compound's stability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the paracaspase MALT1.[2][3][4][5] MALT1 plays a crucial role in the NF-κB signaling pathway, which is essential for the activation and proliferation of lymphocytes.[6][7] By inhibiting the proteolytic activity of MALT1, this compound blocks the cleavage of MALT1 substrates, thereby suppressing NF-κB signaling.[2][7]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity, anhydrous organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C, desiccated, and protected from light. Before use, thaw the aliquot completely and bring it to room temperature.
Q3: What are the key quality control checks I should perform on a new batch of this compound?
A3: To ensure consistency, it is advisable to perform the following quality control checks:
-
Identity and Purity Verification: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and purity of the compound.[6]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.[6]
-
Biological Activity Validation: Perform an in-house enzyme inhibition assay to determine the IC50 value and compare it to previously obtained data or literature values.[8][9]
Q4: What are some common off-target effects to be aware of when using MALT1 inhibitors?
A4: While this compound is designed to be a specific MALT1 inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations. To assess for off-target effects, you can:
-
Include a structurally related but inactive compound as a negative control in your experiments.
-
Perform rescue experiments where the observed phenotype is reversed by expressing a form of MALT1 that is resistant to the inhibitor.
-
Test the inhibitor in a MALT1-knockout cell line to see if the observed effect is MALT1-dependent.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
Objective: To verify the identity and purity of a batch of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
The HPLC chromatogram should show a single major peak, and the purity can be calculated based on the peak area.
-
The mass spectrum of the major peak should correspond to the expected molecular weight of this compound (C19H17F3N8O2S, MW: 478.45).[4]
-
Protocol 2: MALT1 Enzyme Inhibition Assay
Objective: To determine the IC50 value of this compound.
Methodology:
-
Reagents:
-
Recombinant MALT1 enzyme.
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% Tween-20, 5 mM DTT).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound to the wells (final DMSO concentration should be consistent across all wells and typically <1%).
-
Add the MALT1 enzyme to all wells except the no-enzyme control.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Normalize the rates to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Visualizations
Caption: MALT1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Batch-to-Batch Variability.
Caption: Logical Relationships Between Causes and Observed Problems.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. reagent.co.uk [reagent.co.uk]
- 6. Small Molecules Analysis & QC [sigmaaldrich.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
Validation & Comparative
Comparing the efficacy of (R)-Malt1-IN-7 with other MALT1 inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of various MALT1 inhibitors, crucial therapeutic targets in B-cell malignancies. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the complex signaling pathways involved.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, which is critical for the survival and proliferation of certain B-cell lymphomas.[1][2] Dysregulation of MALT1 activity is a hallmark of several cancers, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[3][4] This has led to the development of numerous small molecule inhibitors targeting the proteolytic activity of MALT1.
This guide focuses on a comparative analysis of currently documented MALT1 inhibitors. While the prompt specified a comparison including "(R)-Malt1-IN-7," extensive searches of scientific literature and databases did not yield any public data for a compound with this specific designation. Therefore, this guide will focus on a comparison of other prominent MALT1 inhibitors for which experimental data is available.
MALT1 Signaling Pathway
The MALT1 protease is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which acts as a critical signaling hub downstream of B-cell receptor (BCR) and other immunoreceptors.[3][5] Upon activation, the CBM complex initiates a signaling cascade that ultimately leads to the activation of the NF-κB transcription factor, promoting cell survival and proliferation. MALT1's proteolytic activity is crucial for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and CYLD, thereby amplifying the pro-survival signal.[2][6]
Comparative Efficacy of MALT1 Inhibitors
The following tables summarize the available quantitative data for several well-characterized MALT1 inhibitors.
Biochemical and Cellular Potency
| Inhibitor | Target | Biochemical IC50/Ki | Cellular IC50 (NF-κB Reporter Assay) | Cellular IC50 (Proliferation/Viability) | Cell Lines | Reference |
| MI-2 | MALT1 | IC50 = 5.84 µM | ~0.5 µM (NF-κB reduction) | GI50: 0.2-0.5 µM | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | [7] |
| SGR-1505 | MALT1 | IC50 = 1.3 nM | - | IC50 = 71 nM | OCI-LY10 (ABC-DLBCL) | |
| ABBV-MALT1 (ABBV-525) | MALT1 | EC50 = 349 nmol/L | Potent inhibition of NF-κB gene activation | Potent growth inhibition | Non-GCB DLBCL cell lines | [2] |
| Compound 3 (Z-VRPR-fmk derivative) | MALT1 | Ki (in vitro) - Potent | 35-fold more potent than Z-VRPR-fmk | 73-fold more potent than Z-VRPR-fmk | Raji, OCI-Ly3 | [8] |
In Vivo Efficacy
| Inhibitor | Animal Model | Dosing Regimen | Outcome | Reference |
| MI-2 | ABC-DLBCL xenografts (TMD8, HBL-1) | - | Suppressed tumor growth | [7] |
| SGR-1505 | ABC-DLBCL & MCL xenografts | - | Strong antitumor activity as monotherapy and in combination | |
| ABBV-MALT1 (ABBV-525) | B-cell tumor models | Oral administration | Robust tumor growth inhibition | [2] |
| Compound 3 (Z-VRPR-fmk derivative) | ABC-DLBCL xenografts | - | Effective at suppressing tumor growth | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the comparison.
MALT1 Protease Activity Assay (Biochemical)
A common method to determine the biochemical potency of MALT1 inhibitors involves a fluorescence-based assay using a recombinant form of MALT1.
Protocol:
-
Enzyme Preparation: A constitutively active form of MALT1, often a fusion protein (e.g., LZ-MALT1), is purified.[8]
-
Inhibitor Incubation: The recombinant MALT1 is pre-incubated with varying concentrations of the test inhibitor.
-
Substrate Addition: A fluorogenic peptide substrate that is specifically cleaved by MALT1 (e.g., Ac-LRSR-AMC) is added to the mixture.[9]
-
Fluorescence Measurement: The enzymatic cleavage of the substrate releases a fluorescent molecule, and the increase in fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the half-maximal inhibitory concentration (IC50) of the inhibitor is determined by plotting the enzyme activity against the inhibitor concentration.
Cellular Proliferation/Viability Assay
To assess the effect of MALT1 inhibitors on cancer cell growth, cellular proliferation or viability assays are performed.
Protocol:
-
Cell Culture: B-cell lymphoma cell lines (e.g., ABC-DLBCL lines like TMD8, HBL-1, OCI-Ly3) are cultured under standard conditions.[7]
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the MALT1 inhibitor for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using various methods:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The percentage of cell viability relative to a vehicle-treated control is calculated, and the half-maximal growth inhibition concentration (GI50) or IC50 is determined.
In Vivo Xenograft Studies
The anti-tumor efficacy of MALT1 inhibitors in a living organism is evaluated using xenograft models.
Protocol:
-
Tumor Implantation: Human B-cell lymphoma cells are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID or NSG mice).[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: Mice are treated with the MALT1 inhibitor or a vehicle control, typically via oral gavage or intraperitoneal injection, according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for the treatment and control groups to assess the extent of tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., target engagement, biomarker analysis).
Conclusion
The development of potent and selective MALT1 inhibitors represents a promising therapeutic strategy for B-cell malignancies, particularly those dependent on the NF-κB signaling pathway. While direct comparative data for "this compound" is not publicly available, the information on other inhibitors such as MI-2, SGR-1505, and ABBV-MALT1 demonstrates the potential of this therapeutic class. These compounds have shown significant efficacy in preclinical models, inhibiting MALT1's proteolytic activity, suppressing NF-κB signaling, and ultimately leading to cancer cell death. Further clinical investigation of these and other emerging MALT1 inhibitors is warranted to establish their safety and efficacy in patients.
References
- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 - Wikipedia [en.wikipedia.org]
- 6. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: (R)-Malt1-IN-7 vs. Z-VRPR-FMK for MALT1 Inhibition
For researchers in immunology and oncology, the targeted inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) represents a promising therapeutic strategy. As a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, MALT1's proteolytic activity is a critical driver of NF-κB signaling, promoting lymphocyte activation and survival. In several B-cell lymphomas, this pathway is constitutively active, making MALT1 an attractive drug target. This guide provides a comprehensive comparison of two notable MALT1 inhibitors: the novel small molecule (R)-Malt1-IN-7 and the widely used tetrapeptide inhibitor Z-VRPR-FMK.
This comparison delves into their mechanisms of action, inhibitory potencies, and cellular effects, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Z-VRPR-FMK |
| Compound Type | Small molecule | Tetrapeptide-based |
| Mechanism of Action | Potent, selective MALT1 protease inhibitor | Irreversible, selective MALT1 protease inhibitor |
| Potency | Described as a potent inhibitor in patent literature; specific public data is limited. | Ki: ~0.14 µM. Effective cellular concentration is high (typically ~50 µM) due to poor cell permeability. |
| Key Applications | Cancer research, particularly B-cell malignancies. | Widely used as a tool compound and positive control in MALT1 research, including in vitro and in vivo studies of DLBCL. |
| Limitations | Limited publicly available data on potency and cellular efficacy. | Poor cell permeability, requiring high concentrations for cellular assays. |
Delving Deeper: A Data-Driven Comparison
While both compounds effectively inhibit MALT1, their distinct chemical natures translate to different experimental performance characteristics.
Inhibitory Potency
A direct comparison of inhibitory potency is challenging due to the limited availability of public data for this compound. It is described as a potent MALT1 protease inhibitor in patent literature (WO2018020474A1)[1][2].
Z-VRPR-FMK, a tetrapeptide (Z-Val-Arg-Pro-Arg-FMK), is an irreversible inhibitor that covalently binds to the active site of MALT1.[3] Its inhibitory constant (Ki) has been reported to be approximately 0.14 µM. However, its peptidic nature contributes to poor cell permeability, necessitating the use of high concentrations (typically 50 µM) in cell-based assays to achieve effective inhibition of intracellular MALT1.[3][4]
Cellular Activity and Specificity
Z-VRPR-FMK has been extensively documented to inhibit the proliferation and invasiveness of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines.[5] It achieves this by inhibiting MALT1-mediated cleavage of substrates like BCL10 and A20, which in turn suppresses the NF-κB signaling pathway.[4][5] However, its use is often as a benchmark or positive control in studies exploring newer, more drug-like MALT1 inhibitors.[4]
The cellular activity of this compound is anticipated to be potent based on its description in the patent literature, with potential for cancer research applications.[1][6] However, detailed, peer-reviewed studies quantifying its effects on various cell lines and comparing its efficacy directly with Z-VRPR-FMK are not yet widely available.
Visualizing the Mechanism: MALT1 Signaling and Inhibition
To understand the context of these inhibitors, it is crucial to visualize the MALT1 signaling pathway.
Caption: MALT1 Signaling Pathway and Points of Inhibition.
Experimental Corner: Protocols for MALT1 Inhibition Studies
Reproducible and rigorous experimental design is paramount. Below are detailed protocols for key assays used to evaluate MALT1 inhibitors.
MALT1 Cleavage Assay (In Vitro Fluorogenic Assay)
This assay measures the direct inhibitory effect of a compound on MALT1's enzymatic activity.
Caption: Workflow for an in vitro MALT1 cleavage assay.
Methodology:
-
Reagents and Materials:
-
Procedure:
-
Prepare a reaction mixture containing recombinant MALT1 in assay buffer.
-
Add serial dilutions of this compound, Z-VRPR-FMK, or DMSO (vehicle control) to the wells of the microplate.
-
Add the MALT1 enzyme solution to the wells and pre-incubate for a defined period (e.g., 20 minutes) at 37°C.[7]
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[9]
-
Calculate the initial reaction rates and determine the IC50 values for each inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
Cellular MALT1 Activity Assay (Western Blot for Substrate Cleavage)
This assay assesses the ability of an inhibitor to block MALT1 activity within a cellular context.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
Validating the On-Target Activity of (R)-Malt1-IN-7 Using a MALT1 Knockout Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of the MALT1 protease inhibitor, (R)-Malt1-IN-7. By leveraging a MALT1 knockout model and comparing its performance against other known MALT1 inhibitors, researchers can definitively ascertain its mechanism of action and therapeutic potential.
Introduction to MALT1 and Its Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key protein involved in the activation of NF-κB signaling, a pathway crucial for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). MALT1 consists of a paracaspase domain that possesses proteolytic activity, making it an attractive therapeutic target.[1][2][3][4][5] MALT1 inhibitors are being actively investigated as potential treatments for these MALT1-dependent cancers.[6][7][8] this compound is a potent MALT1 protease inhibitor with potential applications in cancer research.[1][9] Validating its on-target activity is a critical step in its development.
The MALT1 Signaling Pathway
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for transducing signals from antigen receptors to activate the NF-κB pathway.[10][11] Upon B-cell receptor (BCR) stimulation, a signaling cascade leads to the formation of the CBM complex.[10] This complex recruits and activates IKK (IκB kinase), which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.[12] The protease activity of MALT1 amplifies this signaling by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB.[2][12]
Comparative Analysis of MALT1 Inhibitors
A crucial aspect of validating a new inhibitor is to compare its activity against established compounds. The following table summarizes key parameters for this compound (with placeholder data) and other known MALT1 inhibitors.
| Inhibitor | Type | Target | IC50 (in vitro) | Cell-Based Potency (GI50) | MALT1 Knockout Validation |
| This compound | Covalent/Non-covalent | Protease Domain | [Data to be determined] | [Data to be determined] | Loss of differential activity |
| MI-2 | Irreversible, covalent | Protease Active Site | ~5 µM | 0.2-0.5 µM in ABC-DLBCL cells[3] | Activity abrogated |
| Z-VRPR-FMK | Irreversible, peptide-based | Protease Active Site | Not reported | ~50 µM in ABC-DLBCL cells[5] | Activity abrogated |
| ABBV-MALT1 | Allosteric | Allosteric Pocket | Potent (specific values not public) | Potent in ABC-DLBCL models[13] | Activity abrogated |
| Mepazine | Reversible, allosteric | Protease Domain | 0.42-0.83 µM | Induces apoptosis in ABC-DLBCL cells | Activity abrogated |
Experimental Workflow for On-Target Validation
The following workflow outlines the key steps to validate the on-target activity of this compound using a MALT1 knockout model.
Detailed Experimental Protocols
Cell Culture and Generation of MALT1 Knockout Model
-
Cell Lines: Utilize MALT1-dependent ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3) and MALT1-independent GCB-DLBCL cell lines (e.g., OCI-Ly1, OCI-Ly7) as controls.[3][5]
-
MALT1 Knockout: Generate MALT1 knockout cell lines from the MALT1-dependent parental lines using CRISPR/Cas9 technology. Validate the knockout by Western blot and genomic sequencing.
Cell Viability Assay
-
Objective: To determine if the cytotoxic effects of this compound are MALT1-dependent.
-
Protocol:
-
Seed wild-type (WT) and MALT1 knockout (KO) cells in 96-well plates.
-
Treat cells with a dose-response curve of this compound and control inhibitors (e.g., MI-2) for 48-72 hours.
-
Assess cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo) or a metabolic assay (e.g., MTT).[3]
-
Expected Outcome: this compound should significantly reduce the viability of WT cells but have minimal effect on MALT1 KO cells.
-
MALT1 Substrate Cleavage Assay (Western Blot)
-
Objective: To directly measure the inhibition of MALT1's proteolytic activity.
-
Protocol:
-
Treat WT and MALT1 KO cells with this compound for a defined period (e.g., 4-24 hours).
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and Western blot analysis using antibodies against MALT1 substrates such as RelB or CYLD.[2][4] Look for the appearance of cleaved fragments in the absence of the inhibitor and their reduction upon treatment.
-
Expected Outcome: In WT cells, this compound should inhibit the cleavage of MALT1 substrates in a dose-dependent manner. No cleavage should be observed in MALT1 KO cells, regardless of treatment.
-
NF-κB Reporter Assay
-
Objective: To assess the downstream consequences of MALT1 inhibition on NF-κB signaling.
-
Protocol:
-
Transfect WT and MALT1 KO cells with an NF-κB luciferase reporter plasmid.
-
Treat the transfected cells with this compound.
-
If necessary, stimulate the cells to induce NF-κB activity (e.g., with PMA and ionomycin).[3]
-
Measure luciferase activity as a readout of NF-κB activation.
-
Expected Outcome: this compound should suppress NF-κB reporter activity in WT cells but not in MALT1 KO cells, where the pathway is already disrupted.
-
Conclusion
By employing a MALT1 knockout model in conjunction with a panel of established MALT1 inhibitors, the on-target activity of this compound can be rigorously validated. A successful validation will demonstrate that the compound's cellular effects are specifically mediated through the inhibition of MALT1's proteolytic function. This comprehensive approach is essential for the continued development of this compound as a potential therapeutic agent for MALT1-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Comparative Analysis of (R)-Malt1-IN-7 Cross-reactivity with Caspases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the MALT1 inhibitor, (R)-Malt1-IN-7, with other human caspases. Due to the limited publicly available data on the specific cross-reactivity profile of this compound, this document outlines the established principles of MALT1 inhibitor selectivity, presents a representative selectivity profile based on analogous compounds, and provides detailed experimental protocols for assessing such cross-reactivity.
Introduction to MALT1 and its Inhibitors
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in the activation of NF-κB signaling pathways, particularly in lymphocytes.[1][2][3] It functions as both a scaffold protein and a cysteine protease with a distinct substrate specificity, cleaving its substrates after an arginine residue.[4][5] This contrasts with the caspase family of proteases, which are key mediators of apoptosis and typically cleave substrates after an aspartate residue. The unique substrate preference of MALT1 provides a basis for the development of selective inhibitors.[5] this compound is a potent and specific inhibitor of MALT1 protease activity, which is a promising therapeutic target in certain B-cell lymphomas and autoimmune disorders.
Signaling Pathway of MALT1
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade initiated by antigen receptor stimulation.
Cross-reactivity of MALT1 Inhibitors with Caspases
The following table represents a hypothetical, yet typical, selectivity profile for a highly selective MALT1 inhibitor, based on the characteristics of compounds like MI-2 and compound 3.
| Protease Target | This compound (Hypothetical IC50, nM) |
| MALT1 | < 10 |
| Caspase-1 | > 10,000 |
| Caspase-2 | > 10,000 |
| Caspase-3 | > 10,000 |
| Caspase-6 | > 10,000 |
| Caspase-7 | > 10,000 |
| Caspase-8 | > 10,000 |
| Caspase-9 | > 10,000 |
| Caspase-10 | > 10,000 |
This data is illustrative and intended to represent the expected high selectivity of a MALT1-specific inhibitor. Actual values for this compound would need to be determined experimentally.
Experimental Protocol for Assessing Caspase Cross-reactivity
To determine the cross-reactivity of this compound against a panel of caspases, a series of in vitro enzymatic assays are performed. A common and robust method involves the use of fluorogenic substrates.
Experimental Workflow
Detailed Methodologies
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a panel of human caspases.
Materials:
-
Recombinant human caspases (Caspase-1, -2, -3, -6, -7, -8, -9, -10)
-
Fluorogenic caspase substrates (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Reconstitute recombinant caspases and fluorogenic substrates in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells.
-
Add 20 µL of the appropriate recombinant caspase to each well.
-
Include control wells:
-
No enzyme control (assay buffer only).
-
No inhibitor control (enzyme and vehicle).
-
Known caspase inhibitor as a positive control.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the corresponding fluorogenic caspase substrate to each well.
-
The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates) kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each caspase.
-
Conclusion
Based on the distinct substrate specificities of MALT1 and caspases, and data from analogous MALT1 inhibitors, this compound is expected to be highly selective for MALT1 with minimal to no cross-reactivity against the caspase family. This high degree of selectivity is a critical attribute for its potential as a therapeutic agent, minimizing the risk of off-target effects such as unintended apoptosis. The provided experimental protocol offers a robust framework for the empirical validation of this selectivity profile.
References
- 1. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of MALT1 and BTK Inhibitors in Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects observed with the combination of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors and Bruton's tyrosine kinase (BTK) inhibitors in preclinical lymphoma models. While specific data for the compound (R)-Malt1-IN-7 in combination with BTK inhibitors is not extensively available in public literature, this guide will utilize data from well-characterized MALT1 inhibitors, such as MI-2 and S-Mepazine, to illustrate the potent anti-lymphoma activity and mechanistic rationale of this combination therapy.
Introduction to MALT1 and BTK Inhibitors in Lymphoma
MALT1: A Key Mediator of NF-κB Signaling
MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical driver of cell survival and proliferation in many B-cell lymphomas.[1] MALT1 acts as both a scaffold protein and a protease.[2] Its proteolytic activity cleaves and inactivates negative regulators of the NF-κB pathway, leading to sustained signaling and tumor cell survival.[2] Inhibition of MALT1's protease activity is a promising therapeutic strategy to block this pro-survival signaling in lymphoma cells.[1]
BTK: A Cornerstone of B-Cell Receptor (BCR) Signaling
Bruton's tyrosine kinase (BTK) is an essential enzyme in the B-cell receptor (BCR) signaling pathway.[3] In many B-cell malignancies, the BCR pathway is chronically active, leading to uncontrolled B-cell proliferation and survival.[4][5] BTK inhibitors work by blocking the activity of the BTK protein, thereby disrupting the downstream signaling cascade that promotes the growth and survival of malignant B-cells.[5] Several BTK inhibitors, such as Ibrutinib, Acalabrutinib, and Zanubrutinib, have revolutionized the treatment of various B-cell lymphomas.[5]
The Rationale for Combination Therapy
Targeting both MALT1 and BTK offers a dual-pronged attack on the signaling pathways that drive lymphoma cell survival. BTK acts upstream in the BCR pathway, while MALT1 is a key downstream mediator of NF-κB activation. By inhibiting both, it is possible to achieve a more profound and durable blockade of pro-survival signaling. Furthermore, combination therapy may overcome mechanisms of resistance to single-agent BTK inhibitors. Resistance to BTK inhibitors can emerge through mutations in BTK or activation of downstream signaling components that bypass the need for BTK.[6] Since MALT1 acts downstream of BTK in some contexts, inhibiting MALT1 could be effective in tumors that have developed resistance to BTK inhibitors.[6]
Synergistic Effects of MALT1 and BTK Inhibitors: Preclinical Evidence
Studies have demonstrated that combining a MALT1 inhibitor with a BTK inhibitor can lead to additive or synergistic anti-tumor effects in various lymphoma subtypes.
Enhanced Killing of Diffuse Large B-Cell Lymphoma (DLBCL) Cells
In activated B-cell (ABC) subtype of DLBCL, which is characterized by chronic BCR signaling, the combination of the BTK inhibitor Ibrutinib and the MALT1 inhibitor S-Mepazine has been shown to enhance the killing of cancer cells.[6]
Table 1: Effect of Ibrutinib and S-Mepazine on MALT1 Activity and Cell Viability in CD79-Mutant DLBCL Cell Lines
| Treatment | Concentration | MALT1 Activity Inhibition (Relative to Control) | Cell Viability (Relative to Control) |
| Ibrutinib | 0.5 nM | ~50-60% reduction | Data not specified, but leads to cell killing |
| S-Mepazine | 10 µM | Significant inhibition | Data not specified, but leads to cell killing |
| Ibrutinib + S-Mepazine | 0.5 nM + 3 µM | Additively impaired MALT1 activity | Enhanced killing of DLBCL cells |
Data summarized from a study by Nagel et al. (2015). The study demonstrated that combined inhibition additively impaired MALT1 cleavage activity and enhanced the killing of CD79 mutant ABC DLBCL cells.[6][7]
Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia (CLL)
The MALT1 inhibitor MI-2 has shown efficacy in both Ibrutinib-sensitive and Ibrutinib-resistant CLL cells, suggesting a potential strategy to overcome acquired resistance to BTK inhibitors.[8]
Table 2: Efficacy of MALT1 Inhibitor MI-2 in Ibrutinib-Resistant CLL
| Cell Type | Treatment | Effect |
| Ibrutinib-sensitive CLL | MI-2 | Induces dose- and time-dependent apoptosis |
| Ibrutinib-resistant CLL | MI-2 | Remains effective in inducing apoptosis |
This table summarizes the findings that MI-2 was effective against CLL cells from patients with mutations conferring resistance to ibrutinib, providing a rationale for the clinical development of MALT1 inhibitors in this setting.[8]
Signaling Pathways and Experimental Workflow
B-Cell Receptor and NF-κB Signaling Pathways
The following diagram illustrates the points of intervention for BTK and MALT1 inhibitors within the BCR and NF-κB signaling pathways.
Caption: Simplified BCR and NF-κB signaling pathways in lymphoma.
Experimental Workflow for Assessing Synergy
The diagram below outlines a typical experimental workflow to evaluate the synergistic effects of MALT1 and BTK inhibitors.
Caption: Workflow for evaluating drug synergy in lymphoma cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments used to assess the synergistic effects of drug combinations in lymphoma cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add the MALT1 inhibitor, BTK inhibitor, or the combination at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat lymphoma cells with the MALT1 inhibitor, BTK inhibitor, or the combination for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to assess the modulation of signaling pathways.
-
Cell Lysis: After drug treatment, lyse the lymphoma cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, p-BTK, p-PLCγ2, IκBα, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands relative to the loading control.
Conclusion
The combination of MALT1 and BTK inhibitors represents a promising therapeutic strategy for various B-cell lymphomas. Preclinical data strongly suggest that this dual-targeting approach can lead to enhanced anti-tumor activity and may be effective in overcoming resistance to single-agent BTK inhibitor therapy. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this combination in patients with lymphoma. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore and validate these synergistic interactions.
References
- 1. Pirtobrutinib: the ‘brute’ with a softer side | Haematologica [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell–like diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b trial of an ibrutinib-based combination therapy in recurrent/refractory CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NF-κB Pathway Inhibitors: (R)-Malt1-IN-7 and Beyond
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and a key regulator of cell survival, proliferation, and differentiation. Its dysregulation is a hallmark of numerous diseases, including chronic inflammatory conditions and various cancers. This has made the NF-κB pathway a focal point for therapeutic intervention. This guide provides a head-to-head comparison of (R)-Malt1-IN-7, a representative MALT1 inhibitor, with other prominent NF-κB pathway inhibitors, offering a comprehensive overview for researchers, scientists, and drug development professionals.
The NF-κB Signaling Pathway: A Brief Overview
The canonical NF-κB signaling cascade is initiated by various stimuli, such as inflammatory cytokines, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer, most commonly p50/p65(RelA), allowing it to translocate to the nucleus and activate the transcription of target genes. A key player in this pathway, particularly in lymphocytes, is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1, a paracaspase, acts as a scaffold and possesses proteolytic activity that cleaves and inactivates negative regulators of NF-κB signaling, thereby amplifying the response.
dot
Reproducibility of Published Data on MALT1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published data on key MALT1 inhibitors, offering insights into their performance and the reproducibility of their experimental findings. Given the absence of published data for "(R)-Malt1-IN-7", this guide focuses on well-characterized alternative compounds that target the MALT1 paracaspase, a critical regulator of NF-κB signaling in immune cells.[1][2] MALT1's dual role as a scaffold and a protease makes it an attractive therapeutic target for various B-cell malignancies and autoimmune disorders.[1][2][3]
Mechanism of Action of MALT1
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[3] Upon antigen receptor stimulation, this complex assembles and activates the IκB kinase (IKK), leading to the activation of the NF-κB signaling pathway.[3] MALT1 contributes to this activation through its scaffolding function, which facilitates the recruitment of downstream signaling molecules, and its proteolytic activity. The paracaspase activity of MALT1 leads to the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying the signal.[3]
Below is a diagram illustrating the central role of MALT1 in the NF-κB signaling pathway.
Comparative Performance of MALT1 Inhibitors
Several small molecule inhibitors targeting the proteolytic activity of MALT1 have been developed and characterized. This section compares the performance of two key preclinical inhibitors, MI-2 and z-VRPR-fmk , based on published data.
| Inhibitor | Target | IC50 / GI50 | Cell Lines | Key Findings | Reference |
| MI-2 | MALT1 Protease | GI50: 0.2 - 0.5 µM | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | Irreversibly inhibits MALT1, suppresses NF-κB activity, and shows selective toxicity to MALT1-dependent ABC-DLBCL cells in vitro and in vivo. | [4] |
| z-VRPR-fmk | MALT1 Protease | Effective at 50-75 µM | OCI-Ly3, OCI-Ly10, HBL-1 (ABC-DLBCL) | Irreversible tetrapeptide inhibitor that blocks MALT1 protease activity, reduces NF-κB activity, and induces cell death in ABC-DLBCL cells. | [5][6] |
| Compound 3 | MALT1 Protease | GI50: < 200nM | OCI-Ly3, OCI-Ly10, TMD8, HBL-1 | Covalent inhibitor that impairs RelB cleavage and suppresses growth of MALT1-dependent cell lines. | [7] |
| ABBV-MALT1 | MALT1 Protease | Not specified | OCI-LY3, SUDHL-10 | Inhibits cleavage of MALT1 substrates and downregulates NF-κB target genes. | [8] |
Experimental Protocols
Reproducibility of experimental data is critically dependent on detailed and accurate methodologies. Below are summaries of key experimental protocols used to characterize MALT1 inhibitors.
MALT1 Activity Assay (Fluorogenic Cleavage Assay)
This assay measures the proteolytic activity of MALT1 by quantifying the cleavage of a fluorogenic substrate.
-
Cell Lysis: Cells (e.g., Jurkat T-cells or DLBCL cell lines) are lysed to release cellular proteins, including MALT1.
-
Immunoprecipitation: MALT1 is isolated from the cell lysate using an anti-MALT1 antibody coupled to protein G sepharose beads.[9]
-
Cleavage Reaction: The immunoprecipitated MALT1 is incubated with a fluorogenic substrate peptide (e.g., containing the LVSR sequence).[10]
-
Fluorescence Measurement: Cleavage of the substrate by active MALT1 results in the release of a fluorescent group, which is quantified using a fluorometer.[9]
Cell Viability and Proliferation Assays
These assays are used to determine the effect of MALT1 inhibitors on the survival and growth of cancer cell lines.
-
Cell Seeding: DLBCL cells are seeded in 96-well plates at a specific density.[5]
-
Inhibitor Treatment: Cells are treated with the MALT1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO).[6]
-
Incubation: The cells are incubated for a defined period (e.g., 7 days).[6]
-
Quantification:
-
Viability: Cell viability can be assessed using methods like the MTT assay, which measures metabolic activity, or by flow cytometry after staining with Annexin V and propidium iodide to detect apoptosis and cell death.[5][6]
-
Proliferation: Cell proliferation can be measured by staining with CFSE, a fluorescent dye that is diluted with each cell division, and analyzing by flow cytometry.[5]
-
Western Blotting for Substrate Cleavage
Western blotting is employed to directly observe the inhibition of MALT1's proteolytic activity on its substrates.
-
Cell Treatment and Lysis: Cells are treated with the MALT1 inhibitor and then lysed to extract proteins.[8]
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for MALT1 substrates like BCL10, RelB, or CYLD, followed by a secondary antibody conjugated to a detection enzyme.[8][11] The presence and size of the protein bands indicate whether the substrate has been cleaved.
Conclusion
The available published data on MALT1 inhibitors such as MI-2 and z-VRPR-fmk provide a solid foundation for understanding their mechanism of action and for designing further preclinical and clinical studies. The consistency of findings across different studies using similar cell lines and assays suggests a good level of reproducibility for the biological effects of these compounds. This guide serves as a starting point for researchers to critically evaluate the existing data and to design experiments that can further validate and expand upon these findings. As new MALT1 inhibitors progress through clinical trials, the importance of robust and reproducible data will continue to be paramount.[12][13][14][15][16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 10. Allosteric activation of MALT1 by its ubiquitin-binding Ig3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cllsociety.org [cllsociety.org]
- 13. Facebook [cancer.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. targetedonc.com [targetedonc.com]
A Comparative Analysis of MALT1 Inhibition and Standard-of-Care Therapies for Lymphoma: An In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of emerging MALT1 inhibitors against established standard-of-care drugs for lymphoma, with a particular focus on Diffuse Large B-cell Lymphoma (DLBCL). While specific in vivo data for (R)-Malt1-IN-7 is not yet publicly available, this guide utilizes data from other potent and selective MALT1 inhibitors, MI-2 and JNJ-67856633, as representative examples of this promising therapeutic class.
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key mediator in the nuclear factor-κB (NF-κB) signaling pathway, which is a critical driver of proliferation and survival in certain B-cell lymphomas, especially the Activated B-Cell like (ABC) subtype of DLBCL.[1][2][3] Inhibition of the MALT1 protease activity presents a rational therapeutic strategy for these malignancies.[2][3] This guide synthesizes available preclinical data to offer a comparative perspective on the potential of MALT1 inhibition in the context of current lymphoma treatment paradigms.
In Vivo Efficacy Comparison: MALT1 Inhibitors vs. Standard-of-Care
The following tables summarize the in vivo efficacy of representative MALT1 inhibitors and standard-of-care drugs in xenograft models of DLBCL. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary across different studies.
Table 1: In Vivo Efficacy of MALT1 Inhibitors in DLBCL Xenograft Models
| Compound | Lymphoma Subtype | Mouse Model | Dosing Regimen | Key Efficacy Readout | Citation |
| MI-2 | ABC-DLBCL (TMD8, HBL-1) | NOD-SCID | 25 mg/kg, i.p., daily | Significant tumor growth inhibition | [1][4] |
| JNJ-67856633 | ABC-DLBCL (OCI-Ly3, OCI-Ly10) | Not Specified | Not Specified | Potent tumor growth inhibition | [5][6][7][8][9] |
Table 2: In Vivo Efficacy of Standard-of-Care Drugs in DLBCL Xenograft Models
| Drug/Regimen | Lymphoma Subtype | Mouse Model | Dosing Regimen | Key Efficacy Readout |
| R-CHOP | DLBCL (WSU-DLCL2) | SCID | Rituximab: 25 mg/kg weekly; CHOP: standard dosage | ~20% tumor regression after 3 cycles |
| Ibrutinib | Burkitt Lymphoma (Raji) | NSG | 12.5 mg/kg/day, oral gavage | Significant decrease in tumor progression and prolonged survival |
| Lenalidomide | ABC-DLBCL | Not Specified | Not Specified | Delayed tumor growth |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
MALT1 Signaling Pathway in ABC-DLBCL
Caption: MALT1 signaling cascade in ABC-DLBCL.
General Workflow for In Vivo Xenograft Studies
Caption: Typical workflow for a xenograft study.
Detailed Experimental Protocols
To ensure reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.
In Vivo Tumor Xenograft Model
-
Cell Lines: Activated B-Cell like (ABC) DLBCL cell lines (e.g., TMD8, HBL-1, OCI-Ly3, OCI-Ly10) and Germinal Center B-cell like (GCB) DLBCL cell lines (as controls) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice, such as NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD scid gamma), are used to prevent graft rejection.
-
Tumor Inoculation: A suspension of 5-10 million lymphoma cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
MALT1 Inhibitor Group: Administered with the MALT1 inhibitor (e.g., MI-2 at 25 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).[1][4]
-
Standard-of-Care Group: Administered with the standard-of-care regimen (e.g., R-CHOP) at clinically relevant doses and schedules.
-
Vehicle Control Group: Administered with the vehicle solution used to dissolve the drugs.
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group. Secondary endpoints may include body weight changes (to assess toxicity) and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling effects (e.g., cleavage of MALT1 substrates like CYLD or RelB) by methods such as Western blotting or immunohistochemistry.[1]
Conclusion
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Window of Preclinical MALT1 Inhibitors
For researchers and drug development professionals, understanding the therapeutic window—the range between the minimum effective dose and the dose at which toxicity occurs—is paramount for advancing novel therapeutics. This guide provides a comparative assessment of the preclinical therapeutic window for several mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors. MALT1 is a key therapeutic target in various B-cell malignancies due to its crucial role in NF-κB signaling.[1] While the originally requested "(R)-Malt1-IN-7" did not yield specific public data, this guide focuses on well-documented MALT1 inhibitors with available preclinical data.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro and in vivo preclinical data for a selection of MALT1 inhibitors. This data provides insights into their potency, efficacy, and potential for a favorable therapeutic window.
Table 1: In Vitro Activity of MALT1 Inhibitors
| Inhibitor | Type | Cell Lines | Key In Vitro Results | Reference |
| MI-2 | Irreversible, Active-site | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | GI50: 0.2-0.5 µM in MALT1-dependent ABC-DLBCL cell lines.[2][3][4] | [2][3][4] |
| JNJ-67856633 (Safimaltib) | Allosteric | OCI-Ly3, OCI-Ly10, TMD8, HBL-1 | Biochemical IC50: 0.0224 µM.[5] Potent antiproliferative activity against ABC-DLBCL cell lines.[5][6] | [5][6] |
| SGR-1505 | Allosteric | OCI-LY10, REC-1 | Biochemical IC50: 1.3 nM.[7] Antiproliferative IC50: 71 nM (OCI-LY10), 57 nM (REC-1).[7] | [7] |
| ONO-7018 (CTX-177) | Selective | DLBCL and MCL cell lines | Demonstrated synergistic effects with the BTK inhibitor tirabrutinib.[8] | [8][9] |
| ABBV-MALT1 | Allosteric | Non-GCB DLBCL cell lines | Potently inhibits BCR signaling, leading to cell cycle arrest and reduced viability.[10] | [10][11] |
| SY-12696 | Potent Inhibitor | OCI-Ly3, OCI-Ly10 | Biochemical IC50: 3.73 nM; Cellular IC50: 15.7 nM.[12] Better IC50 values than JNJ-67856633 in some cell lines.[12] | [12] |
| MLT-943 | Potent, Selective | Jurkat T-cells, human/rat/dog PBMCs | IL-2 secretion IC50: 0.07–0.09 μM in PBMCs.[13] | [13] |
Table 2: In Vivo Efficacy and Toxicity of MALT1 Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Dosing | Efficacy | Toxicity/Safety | Reference |
| MI-2 | SCID mice with ABC-DLBCL xenografts (TMD8, HBL-1) | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth.[2][4][14] | Nontoxic to mice at effective doses.[2][14] | [2][4][14] |
| JNJ-67856633 (Safimaltib) | Mice with CARD11-mutant ABC-DLBCL xenografts | 1-100 mg/kg, b.i.d. | Dose-dependent tumor growth inhibition.[5] | Phase 1 human trials initiated.[6][15] | [5][6][15] |
| SGR-1505 | Mice with ABC-DLBCL (OCI-LY10) and MCL (REC-1) xenografts | Not specified | Strong antitumor activity as monotherapy and in combination.[7] | High exposure at NOAEL in 1-month rat and dog GLP studies.[7] | [7] |
| ONO-7018 (CTX-177) | Xenograft models | Not specified | Demonstrated preclinical efficacy in several lymphoma models.[8][16] | Phase 1 human study is ongoing.[8][17] | [8][16][17] |
| ABBV-MALT1 | In vivo models of B-cell tumors | Oral administration | Robust tumor growth inhibition, including in BTK inhibitor-resistant models.[10] | Synergistic with venetoclax, leading to deep and durable responses.[10][11] | [10][11] |
| SY-12696 | Mice with OCI-Ly3 and OCI-Ly10 xenografts | 5, 10, 20 mg/kg | Dose-dependent tumor growth inhibition (up to 90%).[12] | Excellent tolerability in both models.[12] | [12] |
| MLT-943 | Rats and Dogs | 5 mg/kg, QD, p.o. (rats) | Effective in collagen-induced arthritis rat model.[13] | Progressive IPEX-like pathology, reduction in Tregs with long-term use.[13] | [13] |
Mandatory Visualizations
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway in B-cells.
Experimental Workflow for Therapeutic Window Assessment
Caption: Workflow for preclinical therapeutic window assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the assessment of MALT1 inhibitors.
Cell Viability and Growth Inhibition Assay
-
Objective: To determine the concentration of a MALT1 inhibitor that causes 50% growth inhibition (GI50) in cancer cell lines.
-
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3, OCI-Ly10) and GCB-DLBCL cell lines (e.g., OCI-Ly1) for selectivity assessment.[2]
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
MALT1 inhibitor stock solution (dissolved in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader for luminescence detection.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the MALT1 inhibitor in the cell culture medium.
-
Treat the cells with increasing concentrations of the inhibitor (a vehicle control, typically DMSO, must be included).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using appropriate software.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of a MALT1 inhibitor in a living organism.
-
Materials:
-
Procedure:
-
Subcutaneously inject a suspension of lymphoma cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly.
-
Once tumors reach a specified average size (e.g., 120 mm³), randomize the mice into treatment and control groups.[2]
-
Administer the MALT1 inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injection of 25 mg/kg).[2][4][14]
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
MALT1 Substrate Cleavage Assay (Western Blot)
-
Objective: To confirm the on-target activity of the MALT1 inhibitor by measuring the cleavage of its known substrates.
-
Materials:
-
Procedure:
-
Treat cells with the MALT1 inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence imager. A decrease in the cleaved form of the substrate and an increase in the full-length protein indicate MALT1 inhibition.[2]
-
References
- 1. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]
- 13. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase 1 Study of ONO-7018 MALT1 Inhibitor | ONO Pharma USA, Inc. [us.ono-pharma.com]
Independent Validation of MALT1 Inhibition on T-Cell Differentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors on the differentiation of T-helper (Th) cell subsets. MALT1 is a crucial scaffold protein and protease involved in T-cell receptor (TCR) signaling, making it a key therapeutic target for various immunological disorders.[1][2][3] While the specific compound (R)-Malt1-IN-7 has been identified as a potent MALT1 protease inhibitor with potential applications in cancer research, publicly available quantitative data from independent studies validating its specific effects on T-cell differentiation (Th1, Th2, Th17, and Treg subsets) are currently unavailable.[4][5][6]
Therefore, this guide will focus on the broader effects of MALT1 inhibition on T-cell differentiation by summarizing available data from studies on other representative MALT1 inhibitors. This information serves as a valuable reference for researchers investigating the therapeutic potential of targeting the MALT1 pathway.
MALT1's Role in T-Cell Receptor Signaling
Upon T-cell receptor (TCR) engagement, MALT1 forms the CBM complex with CARMA1 and BCL10, which is essential for activating the NF-κB and JNK signaling pathways.[2][7] This activation is critical for T-cell activation, proliferation, and differentiation into various effector and regulatory subsets.[1][8] MALT1's dual function as a scaffold and a protease allows for a multi-faceted regulation of T-cell responses.[8]
Comparative Effects of MALT1 Inhibitors on T-Cell Differentiation
The following table summarizes the observed effects of different MALT1 inhibitors on the differentiation of CD4+ T-cell subsets. It is important to note that the specific outcomes can depend on the inhibitor's mechanism of action (e.g., allosteric vs. catalytic site inhibition) and the experimental conditions.
| MALT1 Inhibitor | Th1 Differentiation | Th2 Differentiation | Th17 Differentiation | Treg Differentiation | Reference |
| General Allosteric Inhibitors | Suppressed | Inhibited | Suppressed | Impaired de novo differentiation | [9] |
| JNJ-67856633 | No data available | No data available | No data available | Dose-dependent inhibition of generation | |
| Mepazine | No data available | No data available | No data available | Minimal effect on frequency | [10] |
| MI-2 | No data available | No data available | No data available | No data available | [11][12] |
| MALT1 Knockdown/Overexpression | Less affected | Inhibited (overexpression) | Promoted (overexpression) | No data available | [13] |
Experimental Protocols
The following is a generalized protocol for in vitro T-cell differentiation assays used to evaluate the effects of MALT1 inhibitors. Specific details may vary between studies.
1. Isolation of Naïve CD4+ T-Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T-cells using magnetic-activated cell sorting (MACS) with a naïve CD4+ T-cell isolation kit (negative selection).
2. T-Cell Culture and Differentiation:
-
Plate naïve CD4+ T-cells in 96-well plates pre-coated with anti-CD3 antibodies (e.g., 1-5 µg/mL).
-
Add soluble anti-CD28 antibodies (e.g., 1-2 µg/mL) to the culture medium.
-
To induce differentiation into specific lineages, supplement the culture medium with a cocktail of cytokines and neutralizing antibodies:
-
Th1: IL-12 (e.g., 10-20 ng/mL) and anti-IL-4 (e.g., 10 µg/mL).
-
Th2: IL-4 (e.g., 10-20 ng/mL) and anti-IFN-γ (e.g., 10 µg/mL).
-
Th17: TGF-β (e.g., 1-5 ng/mL), IL-6 (e.g., 20-50 ng/mL), IL-23 (e.g., 10-20 ng/mL), anti-IFN-γ, and anti-IL-4.
-
Treg: TGF-β (e.g., 5-10 ng/mL) and IL-2 (e.g., 100 U/mL).
-
-
Add the MALT1 inhibitor of interest at various concentrations to the respective wells at the start of the culture. A vehicle control (e.g., DMSO) should be included.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
3. Analysis of T-Cell Differentiation:
-
Flow Cytometry:
-
Restimulate the differentiated T-cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4) and intracellular transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, and FoxP3 for Treg) and cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17).
-
Analyze the percentage of each T-cell subset using a flow cytometer.
-
-
Cytokine Quantification (ELISA or Multiplex Assay):
-
Collect the culture supernatants before restimulation.
-
Measure the concentration of key cytokines (IFN-γ, IL-4, IL-17A, IL-10) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Summary and Future Directions
The available evidence strongly suggests that MALT1 is a critical regulator of T-cell differentiation. Pharmacological inhibition of MALT1 generally leads to a suppression of pro-inflammatory Th1 and Th17 responses, which is a desirable outcome for the treatment of autoimmune and inflammatory diseases. The impact on Treg differentiation is more complex and may vary between different inhibitors, highlighting the need for careful evaluation of novel MALT1-targeting compounds.
Independent validation of the effects of This compound on T-cell differentiation is crucial to fully understand its therapeutic potential and off-target effects. Future studies should aim to provide quantitative data on the dose-dependent effects of this compound on the percentage of Th1, Th2, Th17, and Treg cells, as well as on the production of their signature cytokines. Such data will be invaluable for the rational design of novel immunomodulatory therapies.
References
- 1. Multifunctional roles for MALT1 in T-cell activation. [folia.unifr.ch]
- 2. Frontiers | MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound [smolecule.com]
- 7. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative splicing of MALT1 controls signalling and activation of CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protocol for the Differentiation and Characterization of Human Th1 Cells: R&D Systems [rndsystems.com]
- 11. Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 13. MALT1 regulates Th2 and Th17 differentiation via NF-κB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-Malt1-IN-7: A Guide for Laboratory Professionals
Understanding the Compound:
(R)-Malt1-IN-7 is a biologically active small molecule inhibitor.[1][2] Due to its potent nature and use in experimental research, it should be treated as a hazardous chemical waste. This necessitates handling with appropriate personal protective equipment (PPE) and adherence to stringent disposal protocols.
Core Principles of Chemical Waste Disposal:
The fundamental approach to managing waste from this compound, and other laboratory chemicals, revolves around a hierarchy of controls:
-
Pollution Prevention and Source Reduction : The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of the chemical and reducing the scale of experiments whenever possible.[3][4]
-
Segregation : Proper segregation of waste streams is crucial to prevent accidental reactions and to facilitate correct disposal.[4][5]
-
Containment : Using appropriate, clearly labeled, and sealed containers for waste is essential for safe storage and transport.[3][6]
-
Professional Disposal : All hazardous chemical waste must be disposed of through a licensed and certified hazardous waste management service.[5][7]
Step-by-Step Disposal Protocol for this compound:
The following table outlines the procedural steps for the proper disposal of this compound, including solid waste, solutions, and contaminated materials.
| Step | Procedure | Key Considerations |
| 1. Waste Identification and Classification | Treat all forms of this compound (solid, solutions, contaminated materials) as hazardous chemical waste. | Given its biological activity, assume toxicity. Do not dispose of it in regular trash or down the drain.[7][8] |
| 2. Segregation of Waste | Collect waste containing this compound separately from other waste streams. | Do not mix with incompatible chemicals. For instance, store separately from acids and bases.[6] Halogenated and non-halogenated solvent wastes should also be collected in separate containers.[4] |
| 3. Container Selection and Labeling | Use a designated, leak-proof, and chemically compatible waste container. The original container can be used if it is in good condition.[6] | The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents. The date of initial waste accumulation should also be recorded.[3] |
| 4. Waste Accumulation and Storage | Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][6] | The SAA should be at or near the point of generation and inspected weekly for leaks.[6] Keep the container closed except when adding waste.[3][4] |
| 5. Disposal of Empty Containers | An "empty" container that held this compound must be managed carefully. For acutely toxic chemicals, triple rinsing with a suitable solvent is often required.[4] | The rinsate must be collected and disposed of as hazardous waste.[4][7] After proper decontamination, deface the original label and dispose of the container according to institutional guidelines.[7] |
| 6. Arranging for Final Disposal | Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[3][7] | Do not transport hazardous waste outside of the laboratory yourself.[7] Ensure all required paperwork is completed for the waste pickup. |
Experimental Workflow for Waste Disposal:
The logical flow for handling this compound waste from generation to disposal is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway for Safe Laboratory Practices:
Adherence to safety protocols is a continuous cycle of planning, execution, and review. The following diagram illustrates the key decision points and actions for maintaining a safe environment when handling hazardous chemicals like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling (R)-Malt1-IN-7
Essential Safety and Handling Guide for (R)-Malt1-IN-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent MALT1 protease inhibitor, which is intended for research use only and has not been fully validated for medical applications.[1]
This compound is a compound with the molecular formula C19H17F3N8O2S and a molecular weight of 478.45.[1] It is a potent MALT1 protease inhibitor with potential for cancer research.[1][2][3][4]
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing may occur. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A laboratory coat or coveralls should be worn to minimize skin exposure. |
| Respiratory Protection | In case of inadequate ventilation or when handling the powder form, a NIOSH-approved respirator is recommended to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not breathe dust or aerosols.[6]
-
Wash hands thoroughly after handling the product, and before eating, drinking, or smoking.[7]
-
Ensure that all containers are properly labeled.
Storage:
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep the container tightly sealed.[7]
-
Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[6]
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or watercourses.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound [smolecule.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. asset.conrad.com [asset.conrad.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
